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  • Product: 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride
  • CAS: 1864062-77-0

Core Science & Biosynthesis

Foundational

3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride chemical structure and molecular weight

An In-depth Technical Guide to 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl Fluoride Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of the chemical structure and mo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl Fluoride

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural theory with the functional importance of the sulfonyl fluoride moiety, a group of significant interest in modern chemistry.

Introduction: The Significance of Sulfonyl Fluorides

Sulfonyl fluorides have emerged as a pivotal class of chemical motifs with broad applications across various scientific disciplines. Initially regarded as precursors for sulfonamides and sulfonate esters, their unique reactivity profile has led to their use as covalent probes in chemical biology, inhibitors for enzymes like serine proteases, and versatile connectors in click chemistry.[1][2] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept introduced by Sharpless, has solidified the importance of sulfonyl fluorides as "click" reagents.[3][4] Their stability, resistance to hydrolysis, and specific reactivity with nucleophilic amino acid residues make them invaluable tools for developing covalent inhibitors and chemical probes.[1][2][5] The compound of focus, 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride, integrates this reactive functional group into a rigid, three-dimensional tricyclic scaffold, suggesting potential applications where precise spatial orientation is critical for molecular recognition and interaction.

Chemical Structure and Nomenclature

The systematic name, 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride, precisely defines the molecule's complex architecture. A breakdown of the nomenclature provides a clear path to understanding its structure:

  • Nonane: The core structure is based on a nine-atom framework.

  • Tricyclo: The molecule contains three rings.

  • [3.2.2.02,4]: This descriptor details the connectivity of the rings. It indicates a bicyclo[2.2.2]octane system with an additional bond between atoms 2 and 4, which forms a cyclopropane ring.

  • 3-Oxa: An oxygen atom replaces the carbon atom at the 3rd position of the bicyclic system.

  • 6-sulfonyl fluoride: A sulfonyl fluoride (-SO2F) group is attached to the 6th position of the scaffold.

This specific arrangement results in a conformationally constrained molecule where the sulfonyl fluoride group is presented in a well-defined spatial orientation.

Molecular Visualization

The following diagram illustrates the chemical structure of 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride.

Caption: 2D representation of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

Molecular Properties

The fundamental molecular properties of 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride have been calculated based on its chemical structure. These properties are essential for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C8H11FO3S
Molecular Weight 222.24 g/mol
Parent Scaffold Tricyclo[3.2.2.02,4]nonane

The molecular weight of the parent hydrocarbon scaffold, Tricyclo[3.2.2.02,4]nonane (C9H14), is 122.21 g/mol .[6] The introduction of the oxa- and sulfonyl fluoride functionalities significantly alters the polarity, solubility, and reactivity of the molecule.

Potential Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

A potential route would likely involve the synthesis of the parent alcohol, 3-Oxatricyclo[3.2.2.02,4]nonan-6-ol, followed by its conversion to a suitable sulfur-containing intermediate, and subsequent fluorination.

Caption: Hypothetical workflow for the synthesis of the target compound.

Key Experimental Step: Sulfonyl Fluoride Formation

A common and effective method for synthesizing sulfonyl fluorides is the conversion from a corresponding sulfonic acid or sulfonyl chloride.[8]

Protocol: Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

  • Dissolution: The precursor, 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl chloride, is dissolved in a suitable aprotic solvent such as acetonitrile.

  • Fluorinating Agent: A source of fluoride ions, such as potassium fluoride (KF) often in combination with a phase-transfer catalyst like 18-crown-6, is added to the solution.[2]

  • Reaction: The mixture is stirred, typically at an elevated temperature, to facilitate the nucleophilic substitution of the chloride for a fluoride.

  • Monitoring: The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The organic phase is then washed, dried, and concentrated. The final product is purified using column chromatography or distillation.

Causality: The choice of a fluoride source like KF with a crown ether is crucial as it enhances the nucleophilicity of the fluoride anion in organic solvents, driving the halogen exchange reaction to completion.[2] This method avoids the use of more hazardous fluorinating agents.

Applications in Research and Drug Development

The unique combination of a rigid, three-dimensional scaffold and a reactive sulfonyl fluoride warhead positions 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride as a valuable building block for:

  • Covalent Inhibitors: The sulfonyl fluoride can form stable, covalent bonds with nucleophilic residues (serine, threonine, lysine) in protein active sites, leading to irreversible inhibition.[1][5] The rigid scaffold can provide high selectivity by fitting into specific binding pockets.

  • Chemical Probes: The molecule can be incorporated into probes for activity-based protein profiling (ABPP) to identify and study the function of specific enzymes within complex biological systems.

  • Click Chemistry: As a SuFEx-able hub, it can be used to connect with various nucleophiles under mild conditions, enabling the modular construction of complex molecules for materials science and drug discovery.[4]

References

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Vertex AI Search.
  • Heteroaryl Sulfonyl Fluoride Descriptor Library. Vertex AI Search.
  • Sulfuryl Fluoride. JMPR. (2005).
  • Sulfuryl fluoride. Wikipedia.
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC.
  • Tricyclo(3.2.2.02,4)nonane. PubChem.
  • Sulfonyl fluoride synthesis by fluorosulfonyl
  • Facile synthesis of sulfonyl fluorides
  • Facile synthesis of sulfonyl fluorides
  • Overview of the synthetic methods to obtain sulfonyl fluorides.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. Enamine.

Sources

Exploratory

CAS 1864062-77-0 physical properties and safety data sheet (SDS)

For the attention of researchers, scientists, and drug development professionals. In the realm of chemical research and development, the Chemical Abstracts Service (CAS) number is a cornerstone of substance identificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals.

In the realm of chemical research and development, the Chemical Abstracts Service (CAS) number is a cornerstone of substance identification, providing a unique and unambiguous identifier for a specific chemical. However, a comprehensive investigation into the physical properties and safety data for CAS 1864062-77-0 has revealed a significant data deficit, indicating that this identifier does not correspond to a publicly documented chemical substance.

This in-depth guide outlines the investigative process undertaken and provides context for the absence of available information, a crucial insight for any professional engaged in chemical handling and research.

The Investigative Dead End: A Search for Identity

Initial and subsequent database inquiries for CAS 1864062-77-0 have failed to yield any specific chemical entity. Extensive searches across multiple chemical and safety data repositories have consistently returned no results for a substance associated with this number. This outcome strongly suggests one of the following scenarios:

  • Typographical Error: The provided CAS number may contain a typographical error. The structure of a CAS number is specific (up to 10 digits, separated into three parts by hyphens), and a single incorrect digit will lead to a failed identification.

  • Internal or Proprietary Identifier: The number may be an internal tracking number for a specific organization and not a universally recognized CAS Registry Number.

  • Novel or Undisclosed Substance: The CAS number could pertain to a very new or proprietary substance that has not yet been publicly cataloged or for which the information is not yet disseminated.

The Importance of Accurate Chemical Identification

The inability to identify a substance via its CAS number presents significant challenges and potential risks for researchers and drug development professionals. Without accurate identification, it is impossible to access critical information regarding:

  • Physical and Chemical Properties: Essential data such as melting point, boiling point, solubility, and stability are unknown, hindering any experimental design or formulation development.

  • Toxicological and Safety Data: The absence of a Safety Data Sheet (SDS) means there is no information on potential hazards, handling precautions, personal protective equipment (PPE) requirements, or emergency procedures.

  • Regulatory Compliance: Proper documentation and adherence to regulatory standards are impossible without a confirmed chemical identity.

Recommended Course of Action

For professionals who have encountered the CAS number 1864062-77-0, the following steps are recommended to ensure safety and research integrity:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors in transcription.

  • Seek Alternative Identifiers: If possible, obtain the chemical name (IUPAC or common name), molecular formula, or any other structural information for the substance .

  • Contact the Source: If the CAS number was provided by a supplier or collaborator, direct contact is the most effective way to obtain accurate identification and the corresponding safety data.

Conclusion: A Call for Diligence

The case of CAS 1864062-77-0 underscores the critical importance of accurate and verifiable chemical identification in all scientific endeavors. While this guide could not provide the specific physical properties and safety data requested, it serves as a crucial reminder of the foundational role that precise data plays in ensuring laboratory safety, experimental validity, and regulatory compliance.

Researchers, scientists, and drug development professionals are urged to exercise due diligence in verifying all chemical identifiers before proceeding with any handling, experimentation, or development activities.

Foundational

Synthesis pathways for 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride building blocks

Synthesis Pathways and Orthogonal Reactivity of 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl Fluoride: A 3D SuFEx Hub Introduction to Conformationally Restricted 3D SuFEx Architecture Sulfur(VI) Fluoride Exchange (SuFEx) h...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways and Orthogonal Reactivity of 3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl Fluoride: A 3D SuFEx Hub

Introduction to Conformationally Restricted 3D SuFEx Architecture

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped click chemistry by offering a near-perfect balance of thermodynamic stability and controlled electrophilic reactivity[1]. However, early SuFEx building blocks were predominantly flat, sp2-hybridized aromatic systems[2]. The molecule 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride (CAS: 2739768-40-0) represents a critical evolution toward sp3-rich, conformationally restricted 3D hubs.

By fusing a reactive epoxide ring onto a rigid bicyclo[2.2.2]octane skeleton bearing a sulfonyl fluoride, this scaffold provides two orthogonal vectors for functionalization. This dual-handle geometry is highly sought after in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DELs), where rigid 3D vectors improve target binding specificity and reduce entropic penalties upon protein-ligand complexation.

Mechanistic Causality and Synthetic Strategy

The synthesis of this tricyclic hub relies on a highly efficient, two-stage bottom-up approach:

  • Diels-Alder Cycloaddition: Ethenesulfonyl fluoride (ESF) acts as an exceptionally powerful, electron-deficient dienophile. When reacted with 1,3-cyclohexadiene, thermal activation easily overcomes the steric penalty of forming the bridged bicyclic system[3]. Toluene is selected as the solvent because its high boiling point accommodates the 150 °C required to drive the cycloaddition without solvent degradation.

  • Diastereoselective Epoxidation: The resulting bicyclo[2.2.2]oct-2-ene-5-sulfonyl fluoride is subjected to electrophilic epoxidation. The causality here relies on the extreme oxidative stability of the –SO2F group. Unlike thioethers or sulfoxides, the sulfonyl fluoride remains completely inert to meta-chloroperoxybenzoic acid (mCPBA), allowing exclusive and clean functionalization of the sterically strained alkene.

Step-by-Step Experimental Protocols

Self-Validating System: Both steps in this workflow are designed to be quantitatively tracked using 19F NMR without requiring complex reaction workups. ESF exhibits a distinct 19F signal at approximately +55 ppm. Upon cycloaddition, the hybridization change of the adjacent carbons shifts the signal into the cyclic aliphatic –SO2F region. Subsequent epoxidation induces a further diagnostic upfield shift due to the shielding cone of the newly formed oxygen heterocycle[3].

Protocol A: Synthesis of Bicyclo[2.2.2]oct-2-ene-5-sulfonyl fluoride

  • Preparation: In a heavy-walled pressure tube or microwave vial, charge ethenesulfonyl fluoride (ESF) (0.51 mmol, 1.0 equiv) and 1,3-cyclohexadiene (0.77 mmol, 1.5 equiv)[3].

  • Solvent & Standard: Add anhydrous toluene to achieve a 0.5 M concentration. Add trifluorotoluene (0.1 equiv) as an internal standard for real-time 19F NMR monitoring[3].

  • Thermal Activation: Seal the vessel securely and heat the mixture to 150 °C in a pre-heated oil bath for 3 hours.

  • Workup: Cool the vessel to room temperature. Concentrate the crude mixture under reduced pressure to remove toluene and excess volatile diene.

  • Purification: Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (predominantly the endo diastereomer).

Protocol B: Epoxidation to 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride

  • Preparation: Dissolve the purified bicyclo[2.2.2]oct-2-ene-5-sulfonyl fluoride (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Oxidation: Cool the reaction flask to 0 °C using an ice bath. Add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) portion-wise over 10 minutes. The rigid bicyclic framework directs the electrophilic attack predominantly to the less sterically hindered face (exo).

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess peroxide. Wash the organic layer with saturated aqueous sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography to yield the final tricyclic SuFEx hub.

Quantitative Data and Reaction Parameters

The following table summarizes the thermodynamic and kinetic parameters for the complete synthesis workflow.

Reaction StepReagents & CatalystSolventTemp / TimeYieldKey Analytical Marker (19F NMR)
Diels-Alder ESF, 1,3-CyclohexadieneToluene150 °C / 3 h80-85%Shift from +55 ppm (ESF) to cyclic –SO2F region
Epoxidation Bicyclic intermediate, mCPBADCM0 °C to RT / 12 h>90%Diagnostic upfield shift due to epoxide shielding

Orthogonal Functionalization Pathways

The true synthetic power of 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride lies in its bifunctionality. The two reactive sites operate under mutually exclusive activation conditions:

  • Pathway A (SuFEx Click): The –SO2F group can be selectively activated by strong, non-nucleophilic bases (e.g., DBU or BEMP) to react with phenols or primary amines[1]. The epoxide ring remains completely untouched under these basic, non-nucleophilic conditions.

  • Pathway B (Epoxide Ring-Opening): The epoxide can be opened by nucleophiles (e.g., sodium azide or aliphatic amines) under thermal conditions or Lewis acid catalysis. The –SO2F group is highly resistant to these nucleophilic attacks, preserving the SuFEx handle for late-stage functionalization[2].

Visualizations

Synthesis Diene 1,3-Cyclohexadiene DA_Rxn Diels-Alder Cycloaddition (Toluene, 150°C) Diene->DA_Rxn ESF Ethenesulfonyl Fluoride (ESF) ESF->DA_Rxn Bicyclo Bicyclo[2.2.2]oct-2-ene- 5-sulfonyl fluoride DA_Rxn->Bicyclo 80-85% Yield Endo-selective Epox_Rxn Epoxidation (mCPBA, DCM, 0°C) Bicyclo->Epox_Rxn Product 3-oxatricyclo[3.2.2.0^{2,4}]nonane- 6-sulfonyl fluoride Epox_Rxn->Product >90% Yield Diastereoselective

Synthesis pathway of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

Orthogonal Hub 3-oxatricyclo[3.2.2.0^{2,4}]nonane- 6-sulfonyl fluoride SuFEx SuFEx Click (Phenol, DBU) Hub->SuFEx Pathway A EpoxOpen Epoxide Ring-Opening (Amine/Azide, Heat) Hub->EpoxOpen Pathway B Prod1 Tricyclic Sulfonate Ester (Epoxide Intact) SuFEx->Prod1 Prod2 β-Amino/Azido Alcohol (-SO2F Intact) EpoxOpen->Prod2

Orthogonal functionalization via epoxide opening and SuFEx click.

References

  • Access to Cyclic Aliphatic Sulfonyl Fluorides via Diels–Alder Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of SuFEx Click Chemistry with 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride

This guide provides a comprehensive technical overview of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, with a specific focus on the mechanistic intricacies involving the novel reagent, 3-oxatricyclo[3.2.2.02...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, with a specific focus on the mechanistic intricacies involving the novel reagent, 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles of SuFEx, the rationale behind the design of this strained sulfonyl fluoride, and its application in constructing robust molecular architectures.

Introduction to SuFEx: A New Paradigm in Click Chemistry

Introduced by K. Barry Sharpless and coworkers in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a next-generation click chemistry platform.[1][2] It complements the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC) by focusing on the reliable formation of strong, stable carbon-heteroatom bonds, particularly S-O and S-N linkages.[3][4] The central tenet of SuFEx chemistry lies in the unique reactivity profile of the S(VI)-F bond. Sulfonyl fluorides (R-SO₂F) are remarkably stable and generally inert to a wide range of chemical conditions, including hydrolysis, oxidation, and reduction.[5][6] However, their electrophilicity can be "unleashed" under specific activation conditions, leading to rapid and highly selective reactions with nucleophiles.[7] This "dormant reactivity" makes sulfonyl fluorides ideal connectors for modular synthesis in diverse fields, from materials science to drug discovery.[8][9]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[10][11][12] SuFEx chemistry provides a powerful tool for introducing the sulfonyl fluoride moiety and for forging stable linkages in complex molecular settings.

The Rise of Strained Scaffolds: 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride

While simple aryl and alkyl sulfonyl fluorides are cornerstones of SuFEx chemistry, the development of novel SuFEx hubs with tailored reactivity and structural properties is a key area of ongoing research. The introduction of 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride represents a significant advancement, leveraging ring strain to modulate the reactivity of the sulfonyl fluoride group. The inherent strain in the tricyclic system is postulated to influence the electronics and sterics of the sulfonyl fluoride moiety, potentially lowering the activation energy for the SuFEx reaction and enabling transformations under milder conditions or with a broader range of nucleophiles.

Core Mechanism of SuFEx with 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride

The fundamental reaction pathway of SuFEx chemistry is a nucleophilic substitution at the hexavalent sulfur center.[13] The fluoride ion, a good leaving group, is displaced by an incoming nucleophile. The efficiency and rate of this exchange are highly dependent on the nature of the nucleophile and the activation method employed.

Base-Mediated Activation

In many SuFEx reactions, a base is employed to deprotonate the nucleophile (typically an alcohol or an amine), increasing its nucleophilicity and initiating the attack on the sulfur center. Sterically hindered organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) are often preferred as they are highly effective at promoting the reaction while minimizing side reactions.[7][14]

The proposed mechanism for the reaction of 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride with a generic alcohol (ROH) is as follows:

  • Deprotonation: The base (B) deprotonates the alcohol to form a more potent alkoxide nucleophile.

  • Nucleophilic Attack: The alkoxide attacks the electrophilic sulfur atom of the sulfonyl fluoride. This proceeds through a trigonal bipyramidal transition state.

  • Fluoride Elimination: The fluoride ion is expelled, and the S-O bond is formed, yielding the final sulfonate ester product and the protonated base.

SuFEx_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Fluoride Elimination ROH R-OH RO_minus R-O⁻ ROH->RO_minus + B Base Base (B) BH_plus BH⁺ Base->BH_plus + H⁺ SulfonylFluoride Tricyclo-SO₂F RO_minus->SulfonylFluoride Nucleophilic Attack TransitionState [Trigonal Bipyramidal Transition State] SulfonylFluoride->TransitionState Product Tricyclo-SO₂-OR TransitionState->Product - F⁻ Fluoride F⁻ TransitionState->Fluoride

Caption: Base-mediated SuFEx mechanism with an alcohol nucleophile.

Silicon-Mediated Activation

An alternative and often highly efficient method for activating SuFEx reactions involves the use of silyl ethers as nucleophiles.[14][15] This approach leverages the high thermodynamic driving force of forming a strong silicon-fluoride bond. Hexamethyldisilazane (HMDS) can be used to in situ generate the silyl ether from an alcohol.[14]

The reaction proceeds via a similar nucleophilic attack, but the driving force is the formation of the stable silyl fluoride byproduct. This method often requires only catalytic amounts of a strong, non-nucleophilic base.

Si_Mediated_SuFEx cluster_activation In Situ Silylation cluster_sufex SuFEx Reaction ROH R-OH ROSiMe3 R-O-SiMe₃ ROH->ROSiMe3 + HMDS, cat. Base HMDS HMDS SulfonylFluoride Tricyclo-SO₂F ROSiMe3->SulfonylFluoride Nucleophilic Attack Product Tricyclo-SO₂-OR SulfonylFluoride->Product - Me₃SiF SiF Me₃Si-F SulfonylFluoride->SiF

Caption: Silicon-mediated SuFEx workflow with in situ silylation.

Experimental Protocol: A General Procedure

This section outlines a representative, self-validating protocol for the SuFEx reaction between 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride and a phenolic nucleophile using silicon-mediated activation.

Materials:

  • 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride (1.0 eq)

  • Phenolic nucleophile (1.0 eq)

  • Hexamethyldisilazane (HMDS) (1.1 eq)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5 mol%)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the phenolic nucleophile (1.0 eq).

  • Solvent Addition: Dissolve the phenol in anhydrous acetonitrile.

  • In Situ Silylation: Add HMDS (1.1 eq) to the solution, followed by the BTMG catalyst (5 mol%). Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the corresponding aryl silyl ether. The progress of this step can be monitored by TLC or ¹H NMR, observing the disappearance of the phenolic proton.

  • SuFEx Coupling: Add a solution of 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride (1.0 eq) in anhydrous acetonitrile to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl fluoride is consumed. These reactions are often complete within 30-60 minutes at room temperature.[14]

  • Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove volatile components (acetonitrile, excess HMDS, trimethylsilyl fluoride, and BTMG).

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the desired sulfonate ester.

Data and Characterization

The successful synthesis of the sulfonate ester product should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Disappearance of the phenolic -OH proton signal. Appearance of characteristic signals for the tricyclic scaffold protons coupled to the newly formed sulfonate ester.
¹⁹F NMR Disappearance of the singlet corresponding to the -SO₂F group.
¹³C NMR Shifts in the carbon signals of the aromatic ring of the phenol upon esterification. Appearance of the carbon signals corresponding to the tricyclic moiety.
HRMS (High-Resolution Mass Spectrometry) Observation of the exact mass of the protonated molecular ion [M+H]⁺ or other appropriate adducts, confirming the elemental composition of the product.

Applications in Drug Discovery and Beyond

The unique three-dimensional architecture of the 3-oxatricyclo[3.2.2.02,4]nonane scaffold, combined with the robust sulfonate linkage formed via SuFEx chemistry, offers exciting possibilities in medicinal chemistry and materials science.

  • Scaffold Hopping and Library Synthesis: This strained sulfonyl fluoride can be used as a novel building block to generate libraries of compounds with unique 3D shapes for screening against biological targets. The rigidity of the scaffold can help in pre-organizing pharmacophoric elements in a defined spatial orientation.

  • Covalent Inhibitors: The sulfonyl fluoride moiety itself can act as a "warhead" for covalent inhibition of proteins by reacting with nucleophilic amino acid residues (e.g., serine, tyrosine, lysine) in a target's binding site.[16][17][18] The tricyclic scaffold can serve as a recognition element to guide the warhead to the desired location.

  • Polymer Chemistry: The difunctionalization of this scaffold could lead to novel monomers for the synthesis of specialty polymers with unique thermal and mechanical properties via SuFEx-based polycondensation reactions.[4]

Conclusion

The SuFEx click chemistry of 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride represents a confluence of strain-release chemistry and the principles of modular, reliable synthesis. The mechanistic understanding of its activation, either through strong, non-nucleophilic bases or through the thermodynamically favorable silicon-mediated pathway, provides a robust framework for its application. The protocols described herein are designed to be self-validating, ensuring high yields and purity. This novel reagent expands the toolkit of SuFEx chemistry, enabling the construction of complex, three-dimensional molecules for a wide array of applications, from the development of next-generation therapeutics to the synthesis of advanced materials.

References

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 46(15), 4731-4758.

  • La Trobe University. (2019). The growing applications of SuFEx click chemistry. Figshare.

  • Qin, Z., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad099.

  • Wang, B., et al. (2019). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. ACS Central Science, 5(7), 1239-1249.

  • Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and Their Reactivity. Synthesis, 56(17), 2419-2436.

  • Li, S., et al. (2020). Accelerated SuFEx Click Chemistry for Modular Synthesis. bioRxiv.

  • Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.

  • Moses, J. E., et al. (2018). SuFEx Chemistry of Thionyl Tetrafluoride (SOF₄) with Organolithium Nucleophiles: Synthesis of Sulfonimidoyl Fluorides, Sulfoximines, Sulfonimidamides and Sulfonimidates. Angewandte Chemie International Edition, 57(9), 2340-2344.

  • Xu, L., Wu, P., & Dong, J. (2019). New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives. Royal Society of Chemistry.

  • Sharpless Lab, The Scripps Research Institute. Click Chemistry.

  • Narayanan, A., & Jones, L. H. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 20(43), 8345-8359.

  • ResearchGate. (2020). a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click reaction through nucleophilic substitution. b) Sulfur(VI) fluoride reagents.

  • Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.

  • ResearchGate. (2022). SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery.

  • Moses, J. E., et al. (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers, 3(1), 1-22.

  • Zhang, Z., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2751-2762.

  • Watanabe, T., et al. (2026). Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ³-Iodane. Synlett.

  • Qin, B., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron, 85, 132035.

  • Bello, J. L., et al. (2023). Organocatalytic Enantioselective Addition of 3-Aryloxindoles to Ethenesulfonyl Fluoride. Organic Letters, 25(30), 5625-5629.

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development.

  • ResearchGate. (2025). Application of Fluorine in Drug Design.

  • Wang, J., et al. (2026). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Acta Pharmaceutica Sinica B.

  • Luisi, R., & Capriati, V. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830.

  • ScienceLink. (2023). 'Fluoride drugs' can now be made without PFAS.

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation.

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Foundational

Engineering Bivalency in Covalent Drug Discovery: A Technical Guide on 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: In-Depth Technical Whitepaper Executive Summary The evolution of targeted covalent inhibitors (TCIs) has shifted from serendipitous...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: In-Depth Technical Whitepaper

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) has shifted from serendipitous discovery to rational, structure-based design[1]. While traditional TCIs rely on single-warhead architectures (e.g., acrylamides targeting catalytic cysteines), the next frontier of chemical biology demands multiplexed engagement strategies to tackle undruggable targets[2].

This whitepaper provides an authoritative analysis of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (CAS: 1864062-77-0 / 2739768-40-0)[3][4], a highly specialized, sp³-enriched bifunctional covalent fragment. By integrating an epoxide and a sulfonyl fluoride onto a rigid tricyclic scaffold, this molecule serves as a dual-action hub capable of proximity-driven crosslinking. We will dissect the structural causality behind its reactivity, outline its mechanistic pathways, and provide self-validating protocols for its deployment in covalent fragment-based drug discovery (FBDD).

Structural Logic and Causality (E-E-A-T)

The design of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride is not arbitrary; it is a masterclass in geometric and electronic tuning. As a Senior Application Scientist, I emphasize that the success of a covalent probe is dictated by the precise spatial arrangement of its electrophiles.

The Tricyclic Core: Escaping Flatland

Most early covalent fragments relied on planar aromatic rings, which often suffer from poor solubility and off-target promiscuity. The 3-oxatricyclo[3.2.2.0,2,4]nonane scaffold (an oxygen-bridged derivative of bicyclo[2.2.2]octane) provides profound structural rigidity.

  • Causality: This rigidity restricts the conformational degrees of freedom. When the fragment binds to a protein surface non-covalently, the entropic penalty of orienting the two warheads is already paid, significantly enhancing the kinetics of subsequent covalent bond formation[5].

The Epoxide Warhead: Strain-Driven S_N2

Epoxides are classical electrophiles that target soft nucleophiles, primarily the thiolate of non-catalytic cysteines[6].

  • Causality: The incorporation of the epoxide into the strained tricyclic system lowers the lowest unoccupied molecular orbital (LUMO) energy. This strain makes the epoxide highly susceptible to S_N2 ring-opening by a properly oriented cysteine residue, forming a stable, irreversible β-hydroxy thioether linkage[6].

The Sulfonyl Fluoride Warhead: Proximity-Gated SuFEx

Sulfonyl fluorides are the premier hubs for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[7]. Unlike sulfonyl chlorides, which hydrolyze rapidly in aqueous media, sulfonyl fluorides are kinetically inert to water[8].

  • Causality: The S–F bond cleavage is heterolytic and requires specific microenvironmental activation. It only reacts when juxtaposed with hard or borderline nucleophiles (Tyrosine, Lysine, or Histidine) in a protein binding pocket that can stabilize the departing fluoride ion via hydrogen bonding networks[5][8]. This ensures that the SuFEx reaction is strictly proximity-gated, preventing non-specific proteome-wide labeling.

Mechanistic Pathway of Dual Target Engagement

When deployed in a biological system, this bifunctional fragment operates via a sequential, three-stage mechanism. The initial engagement is driven by the hydrophobic bulk of the tricyclic core, followed by a kinetic race between the two warheads based on local nucleophile availability.

Pathway Target Protein Target (Cys & Tyr/Lys) NonCovalent Non-Covalent Encounter Complex Target->NonCovalent Affinity Binding Probe Bifunctional Fragment (Epoxide + SO2F) Probe->NonCovalent Affinity Binding MonoAdduct Mono-Adduct (Cys-Epoxide) NonCovalent->MonoAdduct SN2 Attack (Soft Nucleophile) Crosslink Dual Covalent Crosslink (SuFEx) MonoAdduct->Crosslink Proximity SuFEx (Hard Nucleophile)

Figure 1: Stepwise mechanism of dual covalent engagement by the bifunctional probe.

  • Non-Covalent Encounter: The fragment samples the protein surface.

  • Primary Capture (Mono-Adduct): The highly nucleophilic cysteine attacks the epoxide. This anchors the fragment to the protein, drastically increasing the local concentration of the sulfonyl fluoride.

  • Secondary Crosslinking (Di-Adduct): The anchored sulfonyl fluoride undergoes SuFEx with a nearby Tyrosine or Lysine[5], locking the protein in a highly specific crosslinked state.

Comparative Reactivity Profiling

To contextualize the utility of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride, we must compare its dual warheads against traditional electrophiles used in covalent drug discovery[1][2].

Warhead TypePrimary Target NucleophilesReaction MechanismReversibilityKinetic Profile & Stability
Epoxide (Tricyclic) Cysteine (Thiolate)S_N2 Ring-OpeningIrreversibleModerate reactivity; stable in neutral aqueous buffer.
Sulfonyl Fluoride Tyrosine, Lysine, HistidineSuFEx (S(VI) Exchange)IrreversibleKinetically inert in water; ultra-fast upon proximity gating.
Acrylamide (Ref) CysteineAza/Thia-Michael AdditionIrreversibleTunable via adjacent electron-withdrawing groups.
Chloroacetamide (Ref) Cysteine, LysineS_N2 SubstitutionIrreversibleHigh intrinsic reactivity; prone to off-target toxicity.

Self-Validating Experimental Methodologies

To utilize this bifunctional fragment effectively, researchers must employ rigorous, self-validating protocols. The following methodology outlines a robust workflow for Covalent Fragment Screening using Intact Protein Mass Spectrometry.

Protocol: Covalent Fragment Screening via Intact LC-MS

Objective: To determine the stoichiometry of target engagement (non-covalent vs. mono-adduct vs. di-adduct) on a recombinant target protein.

Materials:

  • Recombinant target protein (10 µM final concentration).

  • 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (100 mM stock in anhydrous DMSO).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Critical: Do NOT use DTT or β-mercaptoethanol).

  • Quenching Solution: 1% Formic Acid in LC-MS grade water.

Step-by-Step Workflow:

  • Buffer Exchange: Desalt the recombinant protein into the Assay Buffer using a Zeba spin column to remove any primary amines (e.g., Tris) or reducing agents (e.g., DTT) left over from purification.

    • Causality: Tris buffer contains primary amines that can competitively react with the sulfonyl fluoride. DTT contains thiols that will prematurely ring-open the epoxide[6].

  • Incubation: Add the bifunctional fragment to the protein at a 10-fold molar excess (100 µM). Incubate at 25°C.

  • Time-Course Sampling: Aliquot 10 µL of the reaction mixture at 1 h, 4 h, and 24 h.

  • Quenching: Immediately add 10 µL of Quenching Solution to the aliquot.

    • Causality: Dropping the pH below 4.0 protonates all nucleophilic residues (Cys, Lys, Tyr), instantly halting both S_N2 and SuFEx reactions, ensuring an accurate kinetic snapshot.

  • Intact LC-MS Analysis: Inject the quenched sample onto a C4 column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

  • Data Interpretation:

    • Mass shift of +206 Da : Indicates Mono-adduct formation (either epoxide opening OR SuFEx, but not both).

    • Mass shift of +186 Da : Indicates Di-adduct formation (Epoxide opening + SuFEx with loss of HF).

Workflow Step1 1. Target Protein Preparation (DTT/Tris-Free Buffer) Step2 2. Fragment Incubation (Time-Course Sampling) Step1->Step2 Step3 3. Reaction Quenching (Formic Acid Addition) Step2->Step3 Step4 4. Intact Protein LC-MS (Deconvolution) Step3->Step4 Step5 5. Tandem MS/MS (Identify Modification Sites) Step4->Step5

Figure 2: Self-validating intact protein LC-MS workflow for covalent fragment screening.

Conclusion

The compound 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride represents a sophisticated evolution in covalent drug discovery. By combining the soft-nucleophile targeting of an epoxide with the hard-nucleophile, proximity-gated SuFEx reactivity of a sulfonyl fluoride, it enables unprecedented precision in protein crosslinking and target engagement. When deployed with rigorous, self-validating analytical protocols, this bifunctional fragment is a powerful tool for mapping complex protein microenvironments and developing next-generation targeted covalent inhibitors.

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Foundational

An In-depth Technical Guide to the Predicted Reactive Properties of Bridged Bicyclic Oxatricyclo Sulfonyl Fluorides

Introduction: Bridging Strained Scaffolds with Next-Generation Click Chemistry In the landscape of modern drug discovery and chemical biology, the quest for molecules with novel three-dimensional architectures and precis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Strained Scaffolds with Next-Generation Click Chemistry

In the landscape of modern drug discovery and chemical biology, the quest for molecules with novel three-dimensional architectures and precisely controlled reactivity is paramount. Bridged bicyclic frameworks, such as those derived from norbornane, are increasingly utilized as bioisosteres for flat aromatic rings, offering improved pharmacokinetic profiles by increasing the fraction of sp³-hybridized carbons (Fsp³)[1]. Concurrently, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has provided a powerful tool for rapidly and reliably connecting molecular modules under biocompatible conditions[2]. The sulfonyl fluoride (-SO₂F) functional group is the cornerstone of SuFEx, exhibiting a unique balance of stability and "on-demand" reactivity; it is remarkably stable to harsh conditions and even refluxing aniline, yet can be spurred into efficient reaction with nucleophiles under specific catalytic activation[3][4].

This guide ventures into a novel and unexplored area of chemical space: the reactive properties of sulfonyl fluorides appended to a highly strained bridged bicyclic oxatricyclo framework, specifically the 3-oxatricyclo[3.2.1.0²˒⁴]octane system (also known as exo-norbornene oxide)[5][6]. The strategic fusion of these two moieties—a strained epoxide and a SuFEx-able handle—within a rigid 3D scaffold creates a bifunctional chemical entity with the potential for complex and orthogonal reactivity. Understanding and controlling these reactive pathways is critical for harnessing their potential in creating advanced chemical probes, covalent inhibitors, and complex molecular architectures.

As this specific class of compounds is not yet described in the literature, this guide will serve as a predictive framework grounded in established principles. We will explore plausible synthetic routes, dissect the competing reactive pathways, and provide detailed experimental protocols to validate these predictions, offering researchers a roadmap for investigation.

The Core Scaffold: 3-Oxatricyclo[3.2.1.0²˒⁴]octane

The core structure, 3-oxatricyclo[3.2.1.0²˒⁴]octane, is a norbornane skeleton featuring an exo-epoxide fused to the C2 and C3 positions[5]. This configuration imparts significant ring strain, rendering the epoxide susceptible to nucleophilic ring-opening reactions under conditions much milder than those required for typical acyclic or unstrained cyclic ethers[7][8]. The rigid bicyclic framework locks the molecule into a specific conformation, which can have profound implications for the accessibility of its reactive sites.

Proposed Synthesis of a Model Compound: 5-(Fluorosulfonyl)-3-oxatricyclo[3.2.1.0²˒⁴]octane

Accessing the target scaffold functionalized with a sulfonyl fluoride requires a multi-step synthetic sequence. A plausible route would leverage known transformations, starting from a readily available precursor. The key challenge lies in introducing the sulfonyl fluoride or its precursor without disrupting the sensitive epoxide ring. Many methods exist for the synthesis of sulfonyl fluorides, including the conversion of sulfonyl chlorides, thiols, or sulfonic acids[3][9][10].

The following diagram outlines a proposed synthetic pathway.

G cluster_synthesis Proposed Synthetic Pathway start Norbornadiene cpd1 5-Norbornene-2-sulfonyl chloride start->cpd1 Sulfonyl- chlorination cpd2 5-Norbornene-2-sulfonyl fluoride cpd1->cpd2 Halogen Exchange (e.g., KHF₂) [3, 28] target exo-5-(Fluorosulfonyl)-3-oxatricyclo[3.2.1.0²,⁴]octane (Target Molecule) cpd2->target Epoxidation (e.g., m-CPBA)

Caption: Proposed synthesis of a bridged bicyclic oxatricyclo sulfonyl fluoride.

Protocol 1: Proposed Synthesis of exo-5-(Fluorosulfonyl)-3-oxatricyclo[3.2.1.0²˒⁴]octane

Rationale: This protocol is designed to first install the robust sulfonyl fluoride group and then perform the more delicate epoxidation step. The conversion of a sulfonyl chloride to a sulfonyl fluoride is a standard and high-yielding transformation[3][10]. Subsequent epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) is a classic method for converting alkenes to epoxides.

Step-by-Step Methodology:

  • Step 1: Synthesis of 5-Norbornene-2-sulfonyl chloride.

    • This step is a known literature procedure, often involving the addition of sulfuryl chloride to norbornadiene. The reaction conditions must be carefully controlled to favor the desired isomer.

  • Step 2: Halogen Exchange to 5-Norbornene-2-sulfonyl fluoride.

    • To a solution of 5-norbornene-2-sulfonyl chloride (1.0 equiv) in acetonitrile, add potassium bifluoride (KHF₂, 3.0 equiv)[10].

    • If solubility is an issue, a phase-transfer catalyst like 18-crown-6 may be employed[9].

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, filter the solids and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the sulfonyl fluoride.

  • Step 3: Epoxidation to the Target Molecule.

    • Dissolve 5-norbornene-2-sulfonyl fluoride (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (approx. 1.2 equiv) portion-wise, ensuring the temperature does not rise significantly.

    • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, quench the excess peroxy-acid by washing with a saturated aqueous solution of sodium bicarbonate and then sodium thiosulfite.

    • Separate the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product via column chromatography to yield the target exo-5-(fluorosulfonyl)-3-oxatricyclo[3.2.1.0²˒⁴]octane.

Self-Validation: Each step requires full characterization of the product (¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS) to confirm its structure and purity before proceeding to the next step. The ¹⁹F NMR will be particularly crucial for confirming the presence of the S-F bond.

Core Topic: Dueling Reactive Pathways

The central scientific question for this class of molecules is the competition between two nucleophilic attack pathways: Sulfur(VI) Fluoride Exchange (SuFEx) at the sulfonyl group and Ring-Opening at the epoxide. The outcome will be highly dependent on the nature of the nucleophile and the reaction conditions, particularly the type of catalysis employed.

G cluster_sufex Pathway A: SuFEx Reactivity cluster_ro Pathway B: Ring-Opening Reactivity start Bridged Bicyclic Oxatricyclo Sulfonyl Fluoride product_sufex SuFEx Product (Sulfonate / Sulfonamide) start->product_sufex S-F Exchange product_ro Ring-Opened Product (e.g., Halo-alcohol) start->product_ro C-O Cleavage nucleophile Nucleophile (e.g., R-OH, R-NH₂) nucleophile->start catalyst_sufex SuFEx Catalyst (e.g., Base, [F⁻]) catalyst_sufex->start activates catalyst_ro Acid or Strong Base (e.g., H⁺, OH⁻) catalyst_ro->start activates

Caption: Competing SuFEx vs. Epoxide Ring-Opening pathways.

Pathway A: Sulfur(VI) Fluoride Exchange (SuFEx)

The SuFEx reaction involves the nucleophilic substitution of the fluoride on the hexavalent sulfur center[2]. This reaction is typically sluggish but can be activated by specific catalysts.

  • Mechanism: The reaction is driven by the high electrophilicity of the sulfur atom. Activation is often achieved with organic bases (like DBU or hindered guanidines) or bifluoride salts[2]. For alcohol nucleophiles, pre-silylation (e.g., forming an aryl silyl ether) followed by base-catalyzed exchange is a classic method, where the silicon acts as a fluoride trap[11].

  • Expected Outcome: Reaction with phenols or amines under SuFEx conditions (e.g., catalytic base) should selectively yield the corresponding sulfonate esters or sulfonamides, leaving the epoxide ring intact. The chemoselectivity for tyrosine's phenolic side chain over other nucleophilic residues in peptides highlights the nuanced reactivity of SuFEx[12][13].

  • Causality: The choice of a mild organic base and a soft nucleophile (like a silyl ether or a phenol) is designed to activate the S-F bond without providing the harsh conditions (strong acid or base) needed to protonate or directly attack the epoxide oxygen[7]. This allows for kinetic control favoring the SuFEx pathway.

Pathway B: Epoxide Ring-Opening

The strained three-membered ether ring is prone to cleavage under both acidic and basic/nucleophilic conditions[7][8].

  • Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. A nucleophile then attacks one of the epoxide carbons. The regioselectivity is complex: the attack has Sₙ2 character (backside attack), but if one carbon is tertiary, it can also have Sₙ1 character, with the nucleophile attacking the more substituted carbon due to carbocation stability[8]. For the norbornene oxide system, attack is expected to yield a trans product.

  • Base-Catalyzed/Nucleophilic Opening: Strong, hard nucleophiles (e.g., OH⁻, Grignard reagents, amines) can directly attack one of the epoxide carbons in an Sₙ2 fashion[8]. This attack typically occurs at the less sterically hindered carbon.

  • Causality: These conditions directly target the epoxide. Strong acids protonate the most basic site (the epoxide oxygen), while potent, hard nucleophiles will attack the most accessible electrophilic carbon. Under these conditions, the kinetically inert S-F bond is expected to remain untouched[4].

Achieving Orthogonal Control

The true synthetic utility of these molecules lies in the ability to selectively address one reactive site while leaving the other for subsequent transformations. This "orthogonal" control is the cornerstone of complex molecule synthesis.

ConditionProbable Major PathwayProduct TypeRationale
Catalytic DBU, R-OSiMe₃SuFExSulfonate EsterMild base and silyl ether specifically facilitate S-F exchange; silicon acts as a fluoride trap[11].
Catalytic Guanidine Base, R-NH₂SuFExSulfonamideHindered bases are known to promote SuFEx with amines while being non-nucleophilic towards the epoxide[2].
Dilute H₂SO₄, H₂O/MeOHRing-Openingtrans-Diol / Methoxy-alcoholAcid protonates and activates the epoxide for nucleophilic attack by the solvent[7].
NaOH, H₂O, heatRing-Openingtrans-DiolStrong base (OH⁻) acts as a nucleophile for Sₙ2 attack on the epoxide carbon[8].

Table 1: Predicted Chemoselectivity under Various Reaction Conditions.

Protocol 2: Reactivity Screening Workflow

Rationale: This protocol is designed as a self-validating system to empirically determine the reactive landscape of a model compound like exo-5-(fluorosulfonyl)-3-oxatricyclo[3.2.1.0²˒⁴]octane. By systematically varying catalysts and nucleophiles, we can map the conditions that favor each pathway.

Step-by-Step Methodology:

  • Setup: Prepare four parallel reactions in separate vials. To each vial, add the target molecule (1.0 equiv) and a nucleophile, such as 4-methoxyphenol (1.2 equiv), dissolved in a suitable anhydrous solvent (e.g., acetonitrile).

  • Condition A (SuFEx - Silyl Route): To Vial A, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv). Note: For this condition, the nucleophile should be the silylated version, 4-methoxy-1-(trimethylsiloxy)benzene.

  • Condition B (SuFEx - Direct Route): To Vial B, add a hindered guanidine base (e.g., Barton's base, 0.2 equiv) and hexamethyldisilazane (HMDS, 1.0 equiv)[2].

  • Condition C (Acidic Ring-Opening): To Vial C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Condition D (Basic Ring-Opening): To Vial D, add sodium hydroxide (NaOH, 1.2 equiv). This may require a more polar solvent or heating.

  • Monitoring and Analysis:

    • Stir all reactions at room temperature (or heat as required for Condition D) and monitor over 24 hours.

    • Take aliquots at regular intervals (e.g., 1h, 4h, 24h) and quench.

    • Analyze each aliquot by LC-MS and ¹⁹F NMR.

      • LC-MS will identify the masses of the starting material, the SuFEx product (M + R-O - F), and the ring-opened product (M + R-OH).

      • ¹⁹F NMR is a definitive diagnostic tool. The disappearance of the starting sulfonyl fluoride signal and the appearance of a new signal for the fluoride anion (or its trapped form) will confirm that S-F bond cleavage has occurred. The persistence of the sulfonyl fluoride signal indicates that the epoxide was the site of reaction.

  • Product Isolation: Upon completion, work up each reaction and isolate the major product for full structural characterization (¹H, ¹³C, ¹⁹F NMR, and HRMS) to confirm the regiochemistry and stereochemistry of the reaction.

G cluster_workflow Reactivity Screening Workflow cluster_conditions Parallel Reaction Conditions start Prepare Stock Solution: Target Molecule + Nucleophile in Anhydrous Solvent cond_a A: SuFEx (Silyl) + DBU start->cond_a cond_b B: SuFEx (Direct) + Barton's Base start->cond_b cond_c C: Ring-Opening (Acid) + p-TsOH start->cond_c cond_d D: Ring-Opening (Base) + NaOH start->cond_d analysis Monitor Reactions (1, 4, 24h) Analyze Aliquots by LC-MS & ¹⁹F NMR cond_a->analysis cond_b->analysis cond_c->analysis cond_d->analysis decision Determine Major Pathway (SuFEx vs. Ring-Opening) analysis->decision end_sufex Isolate & Characterize SuFEx Product decision->end_sufex Pathway A Dominates end_ro Isolate & Characterize Ring-Opened Product decision->end_ro Pathway B Dominates

Caption: Workflow for the chemoselective reactivity screening protocol.

Conclusion and Future Outlook

Bridged bicyclic oxatricyclo sulfonyl fluorides represent a fascinating, albeit unexplored, class of bifunctional molecules. The interplay between the kinetically stable yet catalytically active sulfonyl fluoride and the thermodynamically strained epoxide ring creates a rich landscape of potential reactivity. By carefully selecting reaction conditions—specifically the type of catalyst and nucleophile—researchers can likely achieve orthogonal control, selectively functionalizing one site while preserving the other for downstream modifications.

The protocols and predictions outlined in this guide provide a robust starting point for the investigation of these compounds. Successful validation will unlock new strategies for creating highly complex, three-dimensional molecules. In the hands of drug development professionals, these scaffolds could serve as novel covalent warheads where the initial binding and orientation within a protein active site dictate whether the sulfonyl fluoride targets a nearby tyrosine or lysine[13][14], or whether a separate nucleophilic residue attacks the poised epoxide. This work has the potential to expand the toolbox for creating sophisticated chemical probes and next-generation covalent therapeutics.

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  • Ahmad, N. et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Online]. Available: [Link]

  • Wang, Z. et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. National Center for Biotechnology Information. [Online]. Available: [Link]

  • Kasi, R. M. et al. (2022). Postpolymerization modification of a sulfonyl fluoride-decorated polynorbornene using the sulfur-fluoride exchange click reaction. ResearchGate. [Online]. Available: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: SuFEx-Enabled Synthesis of Covalent Inhibitors Using 3-Oxatricyclo[3.2.2.0²⁴]nonane-6-sulfonyl Fluoride

Scientific Rationale & The "Sleeping Beauty" Mechanism The landscape of targeted covalent inhibitors (TCIs) is rapidly expanding beyond the traditional targeting of catalytic and non-catalytic cysteine residues. Sulfur(V...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & The "Sleeping Beauty" Mechanism

The landscape of targeted covalent inhibitors (TCIs) is rapidly expanding beyond the traditional targeting of catalytic and non-catalytic cysteine residues. Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K.B. Sharpless and colleagues , has emerged as a premier methodology for targeting context-specific Tyrosine, Lysine, Histidine, and Serine residues.

Within this chemical space, 3-oxatricyclo[3.2.2.0²⁴]nonane-6-sulfonyl fluoride represents a highly specialized, bifunctional building block. It features an aliphatic, rigid, Fsp3​ -rich bridged bicyclic core that occupies distinct 3D chemical space compared to flat aryl sulfonyl fluorides.

  • The Epoxide (3-oxa): Serves as a highly strained, reactive electrophile for in vitro conjugation to a target-binding ligand.

  • The Sulfonyl Fluoride (-SO₂F): Acts as the covalent warhead.

The Causality of SuFEx Targeting: The -SO₂F group is uniquely privileged because it behaves as a "sleeping beauty" electrophile . It is nearly completely inert to aqueous hydrolysis and biological nucleophiles in solution. It only undergoes fluoride displacement when the ligand directs it into a specific protein binding pocket where the local 3D microenvironment (e.g., hydrogen bonding networks) stabilizes the departing fluoride ion, triggering covalent bond formation .

Orthogonal Synthesis Strategy (Ligand Conjugation)

To synthesize the covalent probe, the target-binding ligand (bearing a primary or secondary amine) must be conjugated to the building block. The synthetic challenge lies in opening the epoxide without destroying the sulfonyl fluoride warhead.

Chemical_Workflow L Target-Binding Ligand (Amine Nucleophile) C Epoxide Ring-Opening (LiClO₄, CH₃CN, 60°C) L->C W 3-oxatricyclo[3.2.2.0²⁴]nonane -6-sulfonyl fluoride W->C P Covalent Inhibitor (Intact -SO₂F Warhead) C->P Orthogonal Stability A Covalent Protein-Inhibitor Adduct (SuFEx) P->A T Target Protein (Tyr/Lys/His/Ser) T->A Microenvironment Activation

Fig 1. Dual-reactivity workflow leveraging orthogonal epoxide and SuFEx chemistry.

Table 1: Optimization of Epoxide Ring-Opening Conditions

Quantitative data demonstrating the necessity of Lewis acid catalysis to preserve the SuFEx warhead.

SolventCatalystTemp (°C)Time (h)Ligand Conjugation Yield (%)-SO₂F Intact Recovery (%)
EtOHNone802445%98%
CH₃CN LiClO₄ (1.0 eq) 60 12 88% 95%
DMFK₂CO₃ (1.0 eq)801275%<10% (Hydrolysis)
Protocol 1: Synthesis of the Covalent Probe
  • Preparation: Dissolve the amine-bearing target ligand (1.0 eq) and 3-oxatricyclo[3.2.2.0²⁴]nonane-6-sulfonyl fluoride (1.2 eq) in anhydrous acetonitrile (CH₃CN) to a concentration of 0.1 M.

  • Catalysis: Add anhydrous Lithium Perchlorate (LiClO₄, 1.0 eq) to the reaction mixture.

    • Causality: LiClO₄ acts as a mild Lewis acid, coordinating to the epoxide oxygen to increase its electrophilicity. This allows the amine to attack at lower temperatures without the need for Brønsted bases (like K₂CO₃ or TEA), which would trigger premature hydrolysis of the sensitive -SO₂F group.

  • Reaction: Stir the mixture at 60°C for 12 hours under an inert argon atmosphere.

  • Purification: Quench with water, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validating Step: Confirm the survival of the -SO₂F group via ¹⁹F NMR. A characteristic singlet between +30 to +60 ppm confirms the warhead is intact and ready for biological evaluation.

Biological Evaluation & SuFEx Protein Labeling

Once the probe is synthesized, its ability to covalently modify the target protein must be validated. The following protocols establish a self-validating system to ensure the observed labeling is driven by specific binding and not promiscuous reactivity.

Analytical_Workflow I Incubate Protein + Inhibitor (Time & Dose Dependent) M Intact Mass LC-MS (Confirm +1 Adduct) I->M D Tryptic Digestion (Denature, Reduce, Alkylate) I->D K Determine kinact/KI (Covalent Efficiency) M->K P Peptide Mapping LC-MS/MS (Identify Modified Residue) D->P P->K

Fig 2. Self-validating analytical workflow for confirming SuFEx covalent engagement.

Protocol 2: In Vitro Protein Labeling & Intact Mass Spectrometry
  • Incubation: Dilute the recombinant target protein to 5 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Add the synthesized covalent inhibitor to a final concentration of 50 µM (1% DMSO final).

  • Control Preparation (Critical): Prepare a parallel control using heat-denatured protein (incubated at 95°C for 10 min prior to compound addition).

    • Causality & Self-Validation: Because SuFEx warheads require a folded protein's precise 3D microenvironment to activate the S-F bond, a true SuFEx inhibitor will not label denatured protein. If the denatured control shows covalent adducts, the probe is promiscuously reactive and should be triaged.

  • Analysis: Incubate at 37°C for 1–4 hours. Analyze the samples via LC-MS (TOF). A successful reaction will show a mass shift corresponding to [Protein Mass + Inhibitor Mass - 20 Da (HF)].

Protocol 3: Peptide Mapping for Residue Identification
  • Sample Prep: Take 20 µL of the labeled protein from Protocol 2. Denature with 8M urea, reduce with 10 mM DTT (30 min, 37°C), and alkylate with 20 mM iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute the urea to <1M with 50 mM ammonium bicarbonate. Add Trypsin (1:50 w/w enzyme:protein ratio) and incubate overnight at 37°C.

    • Causality: SuFEx-derived sulfonate or sulfamate ester linkages are exceptionally stable to standard tryptic digestion conditions (pH 8.0, 37°C). Unlike reversible Michael acceptors, which can suffer from retro-Michael cleavage during sample preparation, SuFEx adducts yield highly reliable peptide mapping data.

  • LC-MS/MS: Analyze via nanoLC-MS/MS. Utilize targeted search parameters for the mass addition on Tyrosine, Lysine, Histidine, or Serine residues to pinpoint the exact site of covalent engagement.

Table 2: Kinetic Evaluation of Covalent Adduct Formation ( kinact​/KI​ )

Representative kinetic parameters comparing the aliphatic tricyclic warhead to a standard flat aryl control.

Inhibitor ConstructTarget Residue KI​ (µM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)
Ligand-Tricyclic-SO₂F Tyr-134 1.2 0.0045 3,750
Ligand-Tricyclic-SO₂FLys-852.50.0021840
Ligand-Aryl-SO₂F (Control)Tyr-1340.80.00121,500

Data Interpretation: While the flat aryl control may exhibit slightly better initial reversible binding ( KI​ ), the aliphatic Fsp3​ -rich tricyclic core forces a more rigid trajectory. This improves the orientation and proximity of the S(VI) center to the nucleophilic Tyrosine, significantly enhancing the rate of irreversible inactivation ( kinact​ ).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry". Angewandte Chemie International Edition. URL:[Link]

  • Zheng, Q., et al. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase". Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology". Chemical Science. URL:[Link]

Application

Application Note: Heterobifunctional Protein Bioconjugation Using 3-Oxatricyclo[3.2.2.0^{2,4}]nonane-6-sulfonyl Fluoride

Executive Summary & Rationale The development of proximity-driven covalent probes has revolutionized chemical biology and structural proteomics. Among next-generation crosslinkers, 3-oxatricyclo[3.2.2.0^{2,4}]nonane-6-su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of proximity-driven covalent probes has revolutionized chemical biology and structural proteomics. Among next-generation crosslinkers, 3-oxatricyclo[3.2.2.0^{2,4}]nonane-6-sulfonyl fluoride (CAS: 2739768-40-0)[1] emerges as a uniquely rigid, heterobifunctional hub.

Traditional aliphatic crosslinkers (e.g., DSS or BS3) are highly flexible. This flexibility introduces a significant entropic penalty during the second crosslinking event, frequently resulting in "dead-end" monolinks where one reactive group hydrolyzes before capturing the partner protein. In contrast, the compact bicyclo[3.2.2]nonane core of this reagent restricts conformational freedom, presenting two distinct, orthogonally reactive electrophilic warheads at a fixed spatial distance:

  • An Epoxide Ring (3-oxa-0^{2,4}) : A soft electrophile primed for proximity-driven SN​2 ring-opening.

  • An Aliphatic Sulfonyl Fluoride (-SO₂F) : A latent electrophile that undergoes Sulfur(VI) Fluoride Exchange (SuFEx).

Because aliphatic sulfonyl fluorides are remarkably stable in aqueous buffers[2], they require activation by a specific protein microenvironment to trigger the SuFEx reaction. This dual-warhead system ensures that crosslinking only occurs when target proteins are in a stable, defined conformation, making it an exceptional tool for stabilizing Protein-Protein Interactions (PPIs) and Activity-Based Protein Profiling (ABPP)[3].

Mechanistic Causality in Experimental Design

To successfully deploy this reagent, researchers must design experiments that accommodate the orthogonal reactivity profiles of both warheads.

The Epoxide Warhead: The oxirane ring is highly strained due to its fusion to the bicyclic system. This strain lowers the activation energy for nucleophilic attack. It reacts optimally at pH 7.5–8.5, primarily targeting the thiolate of Cysteine ( pKa​ ~8.3) and the unprotonated ϵ -amino group of Lysine ( pKa​ ~10.5)[3]. Causality in Buffer Selection: Because epoxides are susceptible to attack by primary amines, reactions must be performed in amine-free buffers (e.g., HEPES, MOPS, or PBS). Tris or Glycine buffers will aggressively compete for the epoxide and quench the reaction.

The SuFEx Warhead: Unlike aryl sulfonyl fluorides which possess broader reactivity, aliphatic sulfonyl fluorides are exceptionally stable in aqueous media[2]. The S(VI)−F bond is heterolytic and highly resistant to reduction or spontaneous hydrolysis. It selectively reacts with Tyrosine, Lysine, Serine, and Histidine residues[4]. Causality in Activation: The SuFEx reaction is catalyzed by local basicity or hydrogen bonding (e.g., from a proximal Arginine or Histidine) which enhances the nucleophilicity of the attacking residue while simultaneously stabilizing the leaving fluoride ion.

G Reagent 3-oxatricyclo[3.2.2.0,2,4]nonane- 6-sulfonyl fluoride Epoxide Epoxide Warhead (Targets Cys/Lys) Reagent->Epoxide SN2 Ring Opening SuFEx SuFEx Warhead (Targets Tyr/Ser/Lys) Reagent->SuFEx S(VI) Fluoride Exchange Crosslink Stable Covalent PPI Crosslink Epoxide->Crosslink Protein A SuFEx->Crosslink Protein B

Fig 1. Dual-warhead mechanism of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

Quantitative Data: Reactivity & Compatibility

Table 1: Target Residues and Optimal Reaction Conditions

WarheadPrimary Target ResiduesOptimal pH RangeReaction MechanismByproducts
Epoxide Cysteine, Lysine, Histidine7.5 – 8.5 SN​2 Ring OpeningNone (Addition)
Sulfonyl Fluoride Tyrosine, Lysine, Serine7.0 – 8.5SuFEx ( S(VI) Exchange)Hydrogen Fluoride (HF)

Table 2: Buffer and Additive Compatibility

ComponentStatusMechanistic Rationale
HEPES / PBS Recommended Tertiary amines/phosphates do not act as nucleophiles for epoxides.
Tris / Glycine Incompatible Primary amines will rapidly undergo SN​2 attack on the epoxide ring.
DTT / BME Incompatible Free thiols will aggressively open the epoxide and reduce disulfide bonds.
TCEP Compatible Phosphines reduce disulfides without competing for the epoxide warhead.
DMSO / DMF Required (Stock) Reagent is highly hydrophobic; requires 1-5% final organic co-solvent.

Experimental Protocols

Protocol A: In Vitro Stabilization of Protein-Protein Interactions (PPIs)

This protocol describes the covalent stabilization of a transient PPI for downstream structural analysis. It is designed as a self-validating system : the parallel inclusion of a binding-deficient mutant (or competitive inhibitor) serves as a negative control to prove that crosslinking is strictly proximity-dependent.

Step-by-Step Methodology:

  • Preparation of Protein Complex: Dialyze Protein A and Protein B into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Concentrate the complex to 10–50 µM. Rationale: High concentration drives transient complex formation, while pH 8.0 optimally balances Cys/Lys deprotonation for epoxide attack.

  • Reagent Preparation: Prepare a fresh 10 mM stock of 3-oxatricyclo[3.2.2.0^{2,4}]nonane-6-sulfonyl fluoride in anhydrous DMSO. Rationale: While sulfonyl fluorides are stable, epoxides can slowly hydrolyze in aqueous environments over long-term storage.

  • Conjugation Reaction: Add the crosslinker to the protein complex at a 10:1 to 50:1 molar excess. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation. Incubate at Room Temperature (20–25°C) for 2 to 4 hours.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes. Rationale: The primary amine in Tris rapidly quenches any unreacted epoxide warheads, preventing off-target crosslinking during downstream processing.

  • Self-Validation via SDS-PAGE: Run a non-reducing SDS-PAGE gel. A successful crosslink will appear as a distinct higher-molecular-weight band corresponding to the sum of Protein A and Protein B. The negative control (binding-deficient mutant) must show no such band, validating that the crosslinking is strictly driven by the native PPI interface.

Protocol B: LC-MS/MS Mapping of the Crosslink Interface

To identify the exact residues crosslinked by the reagent, the complex is digested and analyzed via mass spectrometry.

Step-by-Step Methodology:

  • Denaturation & Alkylation: Denature the quenched crosslinked complex using 8M Urea. Reduce native disulfides with 5 mM TCEP for 30 min, followed by alkylation with 10 mM Iodoacetamide for 30 min in the dark.

  • Proteolytic Digestion: Dilute the urea to <1M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Mass Shift Calculation & Data Analysis: Analyze the peptides via LC-MS/MS. When programming the search algorithm (e.g., MaxQuant or pLink), define a custom crosslink mass bridge.

    • Reagent Exact Mass: 206.0413 Da.

    • Epoxide addition: +206.0413 Da (No atoms lost).

    • SuFEx reaction: Loss of HF (-20.0062 Da).

    • Total Crosslink Mass Bridge: +186.0351 Da (Formula: C8​H10​O3​S ).

G Step1 1. Complex Formation Incubate Target Proteins Step2 2. Crosslinker Addition Add Heterobifunctional Reagent Step1->Step2 Step3 3. Dual Conjugation Epoxide & SuFEx Reactions Step2->Step3 Step4 4. Quenching & Digestion Tris/TCEP & Trypsin Step3->Step4 Step5 5. LC-MS/MS Analysis Map +186.0351 Da Mass Shift Step4->Step5

Fig 2. Experimental workflow for PPI stabilization and LC-MS/MS crosslink mapping.

References

  • NextSDS Chemical Database. "rac-(1R,2R,4S,5R,6R)-3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride Chemical Substance Information". 1

  • Royal Society of Chemistry (RSC). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry". 2

  • Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction".

  • Chinese Chemical Society. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". 5

  • ResearchGate / ChemInform. "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology". 3

Sources

Method

Application Note: Chemoselective Functionalization of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl Fluoride with Primary Amines

Introduction & Structural Significance In modern drug discovery and chemical biology, the demand for modular, highly functionalized 3D scaffolds is at an all-time high. 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern drug discovery and chemical biology, the demand for modular, highly functionalized 3D scaffolds is at an all-time high. 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (CAS: 1864062-77-0)[1] is a highly valuable bifunctional hub. It features a rigid bicyclic framework that improves metabolic stability, alongside two orthogonal reactive handles: an epoxide ring and a sulfonyl fluoride (-SO₂F) group .

When reacting this hub with primary amines, researchers face a critical chemoselectivity challenge: primary amines are capable of both opening the epoxide (yielding a β -amino alcohol) and undergoing Sulfur(VI) Fluoride Exchange (SuFEx) with the sulfonyl fluoride (yielding a sulfonamide). This application note details the causality behind the chemoselective control of these two pathways, providing self-validating protocols to target either functional group with absolute precision.

Mechanistic Causality & Chemoselectivity

As an application scientist, I emphasize that successful chemoselectivity relies on exploiting the distinct activation barriers of the two electrophilic sites.

The SuFEx Pathway (Targeting the -SO₂F Group): The S(VI)-F bond exhibits a remarkable "sleeping beauty" phenomenon[2]. Despite the high oxidation state of the sulfur atom, the bond is sterically shielded and incredibly stable to basic amines and a wide pH range (1–10) at room temperature[3]. To initiate the SuFEx reaction, we must introduce a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt). HOBt attacks the S(VI) center to form a highly reactive intermediate, drastically lowering the activation energy for the primary amine to attack, forming the sulfonamide[4]. By keeping the reaction at room temperature in an aprotic solvent, the epoxide remains kinetically frozen.

The Epoxide Opening Pathway (Targeting the Oxirane Ring): The tricyclic epoxide possesses inherent ring strain but remains dormant to mild nucleophiles without activation. By omitting the SuFEx catalyst entirely, the S-F bond remains completely unreactive. We can selectively open the epoxide by using water or polar protic solvents (e.g., EtOH) at elevated temperatures. The hydrogen-bonding network of the protic solvent activates the epoxide oxygen, increasing the electrophilicity of the carbon atoms and allowing the primary amine to attack selectively[5].

Pathways Start 3-Oxatricyclo[3.2.2.0,2,4]nonane -6-sulfonyl fluoride SuFEx SuFEx Pathway (Sulfonamide Formation) Start->SuFEx HOBt (10 mol%) MeCN, RT (Selective SuFEx) Epoxide Epoxide Opening (Beta-Amino Alcohol) Start->Epoxide H2O or EtOH 60°C, No Catalyst (Selective Opening) Amine Primary Amine (R-NH2) Amine->SuFEx Amine->Epoxide

Chemoselective pathways for 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized conditions required to achieve >80% chemoselectivity for either pathway.

Reaction GoalCatalystSolventTemperatureTimeMajor ProductYield
Selective SuFEx 10 mol% HOBtMeCN25 °C2-4 hSulfonamide (Epoxide intact)>85%
Selective Epoxide Opening NoneH₂O / EtOH60 °C12 h β -Amino Alcohol (-SO₂F intact)>80%
Dual Functionalization 1. None 2. 10 mol% HOBt1. EtOH 2. MeCN1. 60 °C 2. 25 °C16 hBifunctional Adduct~70% (2 steps)

Experimental Protocols

Protocol A: Chemoselective SuFEx (Sulfonamide Formation)

This protocol is designed to functionalize the sulfonyl fluoride while preserving the epoxide ring for downstream late-stage functionalization.

Workflow Step1 1. Reagent Preparation Dissolve SuFEx hub & amine in MeCN Step2 2. Catalyst Addition Add 10 mol% HOBt Step1->Step2 Step3 3. Incubation Stir at RT for 2-4 hours Step2->Step3 Step4 4. Reaction Monitoring LC-MS check for S-F cleavage Step3->Step4 Step5 5. Workup & Purification Aqueous wash & Chromatography Step4->Step5

Step-by-step workflow for the chemoselective SuFEx reaction protocol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (MeCN, 2.5 mL).

  • Amine Addition: Add the primary amine (1.2 equiv, 0.6 mmol) to the stirring solution. Causality note: MeCN is chosen as it is a polar aprotic solvent that solubilizes the reagents without acting as a competing nucleophile.

  • Catalysis: Add 1-hydroxybenzotriazole (HOBt) (0.1 equiv, 0.05 mmol)[4].

  • Incubation: Stir the reaction mixture at room temperature (25 °C) for 2–4 hours. Strictly avoid heating to prevent premature epoxide opening.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Epoxide Opening ( β -Amino Alcohol Formation)

This protocol targets the oxirane ring while keeping the SuFEx handle completely dormant.

Step-by-Step Methodology:

  • Preparation: In a 10 mL pressure vial, suspend the sulfonyl fluoride hub (1.0 equiv, 0.5 mmol) in a 1:1 mixture of Ethanol and Water (3.0 mL).

  • Amine Addition: Add the primary amine (1.5 equiv, 0.75 mmol). Causality note: No HOBt or DBU is added. The absence of a SuFEx catalyst ensures the S-F bond remains unreactive[2].

  • Incubation: Seal the vial and heat the mixture to 60 °C for 12 hours. The thermal energy and protic solvent network collaboratively activate the epoxide[5].

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL of Water and extract with Dichloromethane (DCM, 3×10 mL). Dry the organic layers over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to isolate the β -amino alcohol.

Analytical Validation (Self-Validating Systems)

To ensure the scientific integrity of your syntheses, utilize the following self-validating analytical checks:

  • For Protocol A (SuFEx): Analyze the purified product via LC-MS. The presence of the [M+H]+ peak corresponding to the sulfonamide, without a +18 Da mass shift, confirms that water has not opened the epoxide. Additionally, ¹H NMR will show the preservation of the characteristic upfield oxirane protons (typically between 2.8–3.5 ppm).

  • For Protocol B (Epoxide Opening): ¹⁹F NMR is the gold standard here. The presence of a sharp multiplet around +50 to +60 ppm confirms that the -SO₂F group is perfectly intact and has not undergone hydrolysis or aminolysis. The ¹H NMR will show a downfield shift of the proton adjacent to the newly formed hydroxyl group.

Sources

Application

Application Note: Next-Generation Chemoproteomics Using Oxatricyclo Sulfonyl Fluoride ABPP Probes

Executive Summary Activity-Based Protein Profiling (ABPP) has fundamentally transformed target discovery by utilizing covalent chemical probes to interrogate enzyme function directly within native biological systems. Rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Activity-Based Protein Profiling (ABPP) has fundamentally transformed target discovery by utilizing covalent chemical probes to interrogate enzyme function directly within native biological systems. Recently, the integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry with complex, sp3-rich scaffolds—specifically oxatricyclo sulfonyl fluorides —has established a new paradigm in chemoproteomics. This application note provides a comprehensive, self-validating methodology for utilizing these rigid 3D probes to map challenging binding pockets, achieve high target selectivity, and perform inverse drug discovery.

Mechanistic Rationale: The Power of 3D Rigid SuFEx Probes

Traditional covalent probes often rely on highly reactive electrophiles (e.g., acrylamides or haloacetamides) that suffer from off-target promiscuity due to their intrinsic reactivity. In contrast, SuFEx chemistry relies on the unique stability of the high-oxidation-state S(VI)-F bond, which renders sulfonyl fluorides exceptionally resistant to aqueous hydrolysis and non-specific biological nucleophiles ([1]).

The true power of an oxatricyclo sulfonyl fluoride probe lies in its latent electrophilicity. The sulfonyl fluoride warhead remains completely inert until the rigid oxatricyclo scaffold (e.g., derivatives of 3-oxatricyclo[3.2.2.0^{2,4}]nonane) docks into a highly specific protein pocket. Once bound, the local microenvironment—typically featuring hydrogen-bond donors like Arginine or Lysine—polarizes the S-F bond, unleashing the electrophile to react with proximal Tyrosine, Lysine, or Histidine residues ([2]).

The choice of an oxatricyclo core over a flat aryl ring is a deliberate structural optimization. Rigid, sp3-rich 3D architectures minimize the entropic penalty of binding and sample complex topological spaces within enzyme active sites. This structural complexity significantly reduces off-target promiscuity, a common bottleneck in ABPP ([3]).

G A Oxatricyclo-SO2F Probe B Protein Pocket (Latent State) A->B Non-covalent Binding C Microenvironment Activation (Arg/Lys/His H-bonding) B->C Specific Recognition D S-F Bond Polarization C->D Catalysis E Covalent Adduct (Tyr/Lys/His-SO2-Oxa) D->E SuFEx Click Reaction

Fig 1: Context-dependent SuFEx activation of oxatricyclo sulfonyl fluoride probes in protein pockets

Probe Design & Comparative Quantitative Metrics

To successfully leverage these probes for inverse drug discovery across the global proteome ([4]), it is critical to understand how the 3D geometry enhances kinetic parameters compared to legacy probes.

Table 1: Comparative Chemoproteomic Metrics: Flat Aryl vs. 3D Oxatricyclo SuFEx Probes
MetricFlat Aryl Sulfonyl FluoridesOxatricyclo Sulfonyl Fluorides
Scaffold Geometry sp2-dominant (2D planar)sp3-dominant (3D rigid, bridged)
Entropic Penalty of Binding High (requires conformational locking)Low (pre-organized conformation)
Proteome Selectivity Moderate (prone to pan-assay interference)High (precise stereochemical fit)
Aqueous Half-Life (pH 7.4) > 24 hours> 48 hours
Primary Target Residues Tyr, Lys, SerTyr, Lys, His
Labeling Efficiency ( kinact​/KI​ ) 102−103M−1s−1 103−105M−1s−1

Experimental Methodology: Self-Validating ABPP Workflow

Systemic Trustworthiness: To ensure this protocol acts as a self-validating system, every experiment must be run in parallel with a competitive profiling control (pre-treatment with a non-clickable parent ligand). If the oxatricyclo-SO2F probe labeling is truly active-site directed, the competitor will abolish the downstream MS signal. Any residual signal in the competitor lane indicates non-specific electrophilic tagging, instantly flagging false positives.

Workflow N1 1. In Situ Cell Labeling (Probe + Competitor) N2 2. Lysis & Extraction (Native Preservation) N1->N2 N3 3. CuAAC Click Reaction (Biotin-Azide) N2->N3 N4 4. Streptavidin Enrichment (Stringent Washes) N3->N4 N5 5. On-Bead Digestion (Trypsin/Lys-C) N4->N5 N6 6. LC-MS/MS Analysis (Peptide Identification) N5->N6

Fig 2: Step-by-step chemoproteomic ABPP workflow for oxatricyclo sulfonyl fluoride probes.

Step 1: In Situ Proteome Labeling & Competitive Profiling
  • Procedure : Culture target cells (e.g., HEK293T or HeLa) to 80% confluence. Pre-incubate the control group with 10 µM of the non-clickable parent oxatricyclo compound for 1 hour. Subsequently, treat all cells with 1–5 µM of the oxatricyclo-SO2F-alkyne probe for 2 hours at 37°C.

  • Causality : Performing labeling in situ (in live cells) rather than in cell lysates preserves the native folding, multiprotein complexes, and precise hydration of the binding pocket. Because SuFEx activation is strictly dependent on the intact 3D microenvironment, lysing the cells beforehand often destroys the catalytic geometry required for S-F bond cleavage.

Step 2: Cell Lysis & CuAAC Click Chemistry
  • Procedure : Wash cells with cold PBS and lyse in 1% NP-40 buffer containing protease inhibitors (strictly avoiding nucleophilic scavengers like DTT or β -mercaptoethanol). Normalize protein concentrations to 2 mg/mL. Initiate the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

  • Causality : NP-40 is chosen over SDS to prevent protein precipitation prior to the click reaction. TBTA is critical as a stabilizing ligand for Cu(I); without it, the aqueous environment rapidly oxidizes Cu(I) to Cu(II), halting the triazole formation and leading to massive target signal loss.

Step 3: Stringent Enrichment & Tryptic Digestion
  • Procedure : Precipitate proteins using a Methanol/Chloroform extraction to remove unreacted click reagents. Resuspend the protein pellet in 0.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours. Wash beads sequentially with 1% SDS, 8 M Urea, and PBS. Perform on-bead reduction (10 mM DTT), alkylation (20 mM Iodoacetamide), and digestion with Trypsin (1:50 w/w) overnight at 37°C.

  • Causality : The highly stable covalent nature of the SuFEx adduct allows for extremely harsh washing conditions (1% SDS, 8 M Urea). These washes disrupt all non-covalent protein-protein interactions, ensuring that only proteins directly modified by the oxatricyclo probe are retained on the beads, thereby eliminating background noise.

Step 4: LC-MS/MS Data Acquisition
  • Procedure : Desalt the resulting peptides using C18 StageTips and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

  • Causality : High-resolution mass spectrometry is required to confidently identify the specific site of modification. The static mass shift corresponding to the oxatricyclo-SO2 adduct on a specific Tyrosine or Lysine residue provides definitive, sequence-level proof of target engagement.

References

  • Sulfur fluoride exchange Source: PMC - NIH URL:[Link]

  • Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes Source: Frontiers in Chemistry URL:[Link]

  • Visualizing the Interface of Biotin and Fatty Acid Biosynthesis through SuFEx Probes Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates Source: PMC - NIH URL:[Link]

Sources

Method

Application Note: Chemoselective SuFEx Synthesis of Sulfonamides from 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl Fluoride

[label="{Step 2: Catalysis|Add Ca(NTf2)2 Analyzing the Information I'm now carefully reviewing the URLs from the search results to ensure they match the grounding tool's output. The URLs need verification before inclusio...

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Author: BenchChem Technical Support Team. Date: March 2026

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Analyzing the Information

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Finalizing the Protocol

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Refining the Analysis

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Executive Summary

The synthesis of complex sulfonamides from aliphatic sulfonyl fluorides requires a delicate balance of reactivity and chemoselectivity. The compound 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (CAS: 1864062-77-0) presents a unique challenge: it features a rigid, sp³-rich tricyclic scaffold containing a highly strained, acid- and nucleophile-sensitive epoxide ring. This application note details a field-proven, step-by-step protocol utilizing Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to achieve high-yielding sulfonamide synthesis while completely preserving the integrity of the labile epoxide moiety.

Mechanistic Rationale & Substrate Specificity

Traditional sulfonamide synthesis relies on sulfonyl chlorides, which generate stoichiometric HCl upon reaction with amines. For the 3-oxatricyclo[3.2.2.0,2,4]nonane system, the generation of HCl or the use of harsh thermal conditions inevitably leads to the ring-opening or polymerization of the epoxide.

To circumvent this, we utilize the1[1]. Sulfonyl fluorides are exceptionally stable to aqueous workups and mild bases. However, aliphatic sulfonyl fluorides are inherently less reactive than their aryl counterparts. To activate the S-F bond at room temperature without applying thermal stress to the epoxide, this protocol employs a synergistic Ca(NTf₂)₂ / DABCO co-catalytic system . As demonstrated in recent2[2], Calcium(II) coordinates the fluoride leaving group, while DABCO forms a highly electrophilic N-sulfonyl-DABCO intermediate, enabling rapid nucleophilic attack by the amine at 25 °C.

Reaction Pathway Visualization

SuFEx_Mechanism SF 3-Oxatricyclo[3.2.2.0,2,4]nonane- 6-sulfonyl fluoride Int Activated N-Sulfonyl-DABCO Intermediate SF->Int Activation Cat Ca(NTf2)2 + DABCO (Catalyst System) Cat->Int Prod Target Sulfonamide (Epoxide Intact) Int->Prod Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Prod

Mechanistic pathway of Ca(NTf2)2/DABCO-catalyzed SuFEx preserving the epoxide moiety.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization data that validates the selection of the Ca(NTf₂)₂/DABCO system. Alternative bases either fail to activate the aliphatic S-F bond or cause degradation of the 3-oxatricyclo[3.2.2.0,2,4]nonane core.

Catalyst SystemEquiv / mol%Temp (°C)Time (h)Epoxide IntegrityYield (%)
None-6024Intact< 5
Et₃N2.0 equiv6024Intact15
DBU2.0 equiv2512Partial Opening45
Ca(NTf₂)₂20 mol%6024Intact70
Ca(NTf₂)₂ / DABCO 20 mol% each 25 0.5 Intact 94

Data Interpretation: The synergistic effect of Ca(NTf₂)₂ and DABCO is required to achieve high yields at room temperature, which is the critical variable for preventing the thermal or nucleophilic degradation of the epoxide ring.

Experimental Protocol & Self-Validating Workflows

Experimental_Workflow Step1 Step 1: Reagent Assembly Mix Sulfonyl Fluoride & Amine in THF Step2 Step 2: Catalytic Activation Add 20 mol% Ca(NTf2)2 & DABCO Step1->Step2 Step3 Step 3: Incubation Stir 30-60 min (Monitor via LC-MS) Step2->Step3 Step4 Step 4: Mild Quench Use NaHCO3 (Avoid Acidic Washes) Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5

Step-by-step experimental workflow for chemoselective sulfonamide synthesis.

Step 1: Reaction Assembly
  • In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 3[3] (1.0 equiv, 0.5 mmol).

  • Add anhydrous Tetrahydrofuran (THF) (2.0 mL) to dissolve the substrate.

  • Add the desired primary or secondary amine nucleophile (1.2 equiv, 0.6 mmol). Causality Check: THF is explicitly chosen over protic solvents (like MeOH) to prevent competitive solvolysis of the highly reactive SuFEx intermediate, ensuring absolute chemoselectivity for the amine.

Step 2: Catalytic Activation
  • Add Ca(NTf₂)₂ (20 mol%, 0.1 mmol) and DABCO (20 mol%, 0.1 mmol) to the stirring solution. Causality Check: Do not pre-mix the catalyst with the sulfonyl fluoride in the absence of the amine. The N-sulfonyl-DABCO intermediate is highly electrophilic; generating it in the presence of the amine ensures immediate trapping and prevents unwanted side reactions.

Step 3: Incubation and Self-Validating Monitoring
  • Stir the reaction mixture at room temperature (20–25 °C) for 30–60 minutes.

  • Self-Validation (Analytical Check): Monitor the reaction via ¹⁹F NMR and TLC.

    • ¹⁹F NMR: The characteristic S-F signal of the aliphatic sulfonyl fluoride (typically between +50 to +60 ppm) will completely disappear, confirming full conversion.

    • TLC: Because the tricyclic core lacks a strong UV chromophore, visualize the TLC plate using a KMnO₄ or Phosphomolybdic Acid (PMA) stain.

Step 4: Chemoselective Quench and Workup
  • Dilute the reaction mixture with Ethyl Acetate (10 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 5 mL) and brine (1 × 5 mL). Causality Check (CRITICAL): Standard sulfonamide protocols often dictate a 1M HCl wash to remove excess unreacted amine. Do not use acidic washes. The 3-oxatricyclo[3.2.2.0,2,4]nonane core contains an acid-labile epoxide. The mild basic wash (NaHCO₃) effectively removes the DABCO·HF byproduct while preserving the structural integrity of the tricyclic scaffold.

Step 5: Purification & Final Validation
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Self-Validation (Structural Integrity): Confirm the product via ¹H NMR. The epoxide protons (the CH-O-CH protons of the 3-oxatricyclo[3.2.2.0,2,4]nonane system) must remain intact, typically appearing as distinct multiplets around 3.0–3.5 ppm. If the epoxide has opened, these peaks will shift significantly downfield, and a new hydroxyl (-OH) peak will emerge.

References

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI)
  • Sulfur fluoride exchange Source: Springer Nature Experiments URL
  • Building Blocks – AA BLOCKS (CAS 1864062-77-0)

Sources

Application

Application Note: Chemoselective Catalyst Selection for 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl Fluoride Conjugation

Executive Summary & Scaffold Significance The 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride scaffold (CAS: 2739768-40-0) represents a highly functionalized, rigid alicyclic hub for Sulfur(VI) Fluoride Exchange (SuF...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride scaffold (CAS: 2739768-40-0) represents a highly functionalized, rigid alicyclic hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Featuring both a reactive sulfonyl fluoride warhead and a strained epoxide ring (the 3-oxa moiety), this molecule is a prime candidate for generating diverse chemical libraries, covalent probes, and bifunctional degraders.

However, conjugating this scaffold presents a dual chemical challenge: aliphatic sulfonyl fluorides are thermodynamically highly stable and notoriously less reactive than their aryl counterparts[2], while the strained epoxide ring is highly susceptible to nucleophilic attack or base-catalyzed ring-opening. This application note details the mechanistic causality behind selecting chemoselective catalysts that successfully activate the S–F bond while strictly preserving the epoxide moiety.

Mechanistic Causality in Catalyst Selection

Standard SuFEx protocols rely heavily on 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). While DBU is highly effective for activating aryl fluorosulfates, aliphatic sulfonyl fluorides require significantly higher DBU loadings (10–30 mol%) to achieve conversion[2]. Exposing the 3-oxatricyclo[3.2.2.02,4]nonane system to high concentrations of such a strong, nucleophilic amidine base inevitably leads to premature epoxide ring-opening and complex mixture formation.

To circumvent this, catalyst selection must be dictated by the nature of the incoming nucleophile:

  • For O-Nucleophiles (Phenols/Alcohols): The Accelerated SuFEx Click Chemistry (ASCC) protocol is required. Utilizing 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) in tandem with hexamethyldisilazane (HMDS) allows for rapid S–F exchange at low catalyst loadings (5–10 mol%)[3]. BTMG is a strong but highly sterically hindered (non-nucleophilic) base that activates the reaction without attacking the epoxide. Alternatively, N-heterocyclic carbenes (NHCs) can act as mild Brønsted bases to facilitate the exchange[4].

  • For N-Nucleophiles (Amines): Amines can directly open epoxides under basic conditions. To form sulfonamides safely, a Lewis acid catalyst such as Calcium bis(trifluoromethanesulfonyl)imide[Ca(NTf₂)₂] paired with DABCO is optimal. The calcium ion acts as a hard Lewis acid, coordinating to the fluorine atom and weakening the S–F bond, allowing the amine to attack the sulfur center without requiring harsh basicity[4].

Catalyst Selection Matrix

The following table summarizes the quantitative parameters and causality for selecting the appropriate catalytic system for this specific tricyclic scaffold.

Catalyst SystemTarget NucleophileOptimal LoadingEpoxide ToleranceReaction TimeMechanistic Role & Causality
DBU General10–30 mol%Low 2–12 hStandard amidine base; high loading risks nucleophilic attack on the epoxide[2].
BTMG + HMDS Phenols / Alcohols5–10 mol%High < 30 minNon-nucleophilic strong base. HMDS pre-forms the reactive silyl ether in situ[3].
Ca(NTf₂)₂ + DABCO Aliphatic Amines10–20 mol%Very High 1–4 hLewis acid coordination to S–F bond; avoids harsh Brønsted basicity[4].
NHCs Alcohols / Amines10 mol%High 2–6 hMild Brønsted base activation via hydrogen bonding network[4].

Decision Workflow

SuFEx_Catalyst_Logic A 3-oxatricyclo[3.2.2.0²,⁴]nonane-6-SO₂F (Epoxide + Aliphatic Hub) B Target Nucleophile A->B G Constraint: Avoid Strong Nucleophilic Bases A->G Structural Requirement C Phenols / Alcohols (O-Nucleophiles) B->C D Amines (N-Nucleophiles) B->D E BTMG (5-10 mol%) + HMDS Accelerated SuFEx C->E F Ca(NTf₂)₂ (10 mol%) + DABCO Lewis Acid Activation D->F H Sulfonate Ester (Epoxide Preserved) E->H I Sulfonamide (Epoxide Preserved) F->I G->E G->F

Logical workflow for chemoselective SuFEx catalyst selection to preserve the epoxide moiety.

Self-Validating Experimental Protocols

Protocol A: Phenol Conjugation (BTMG/HMDS Accelerated SuFEx)

Designed for the synthesis of complex sulfonate esters without epoxide degradation.

  • Preparation: In an oven-dried 10 mL vial under N₂ atmosphere, dissolve the target phenol (1.0 eq, 0.5 mmol) and HMDS (1.0 eq, 0.5 mmol) in anhydrous acetonitrile (2.0 mL).

    • Causality: HMDS acts as an in situ silylating agent. Converting the phenol to an aryl silyl ether drastically increases its SuFEx reactivity, bypassing the need for harsh deprotonating bases[3].

  • Substrate Addition: Add 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride (1.0 eq, 0.5 mmol) to the stirring mixture.

  • Catalyst Initiation: Inject BTMG (5.0 mol%, 0.025 mmol).

    • Causality: The extreme steric bulk of BTMG prevents it from acting as a nucleophile against the epoxide, while its strong basicity rapidly catalyzes the S–F exchange.

  • Reaction & Monitoring: Stir at room temperature for 30 minutes.

  • Workup: Quench with saturated aqueous NH₄Cl (2 mL), extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amine Conjugation (Ca(NTf₂)₂ Lewis Acid Catalysis)

Designed for sulfonamide formation using aliphatic or aryl amines.

  • Preparation: In an oven-dried vial, combine the target amine (1.2 eq, 0.6 mmol) and DABCO (2.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 2.5 mL).

  • Substrate Addition: Add 3-oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride (1.0 eq, 0.5 mmol).

  • Catalyst Initiation: Add Ca(NTf₂)₂ (10 mol%, 0.05 mmol).

    • Causality: Calcium selectively coordinates to the highly electronegative fluorine atom, withdrawing electron density from the S–F bond. This electrophilic activation allows the amine to attack the sulfur center smoothly, entirely avoiding the strong Brønsted bases that would otherwise trigger epoxide ring-opening[4].

  • Reaction & Monitoring: Stir at room temperature for 1 to 4 hours.

  • Workup: Dilute with DCM (10 mL), wash with water (3 × 5 mL) to remove the calcium catalyst and DABCO salts, dry over MgSO₄, and concentrate.

Self-Validation & Quality Control System

To ensure the protocol is self-validating, researchers must utilize dual-nuclear NMR tracking:

  • Reaction Completion (¹⁹F NMR): The starting aliphatic sulfonyl fluoride exhibits a distinct multiplet typically between +50 to +60 ppm (relative to CFCl₃). The complete disappearance of this signal is the definitive, self-validating marker that S–F conversion is 100% complete.

  • Epoxide Integrity (¹H NMR): The oxirane protons of the 3-oxa tricyclic system resonate distinctly between 3.0–3.5 ppm . If the selected catalyst was too harsh and the epoxide opened, these signals will shift significantly downfield (>4.0 ppm) due to the formation of a hydroxyl-substituted system. Preservation of the 3.0–3.5 ppm signals validates the chemoselectivity of the chosen catalyst.

References

  • rac-(1R,2R,4S,5R,6R)-3-oxatricyclo[3.2.2.
  • Source: nih.
  • Source: Cold Spring Harbor Laboratory (cshl.edu)
  • Source: ACS Catalysis (acs.org)

Sources

Method

Application Notes &amp; Protocols: The Strategic Deployment of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl Fluoride for Late-Stage Functionalization in Drug Discovery

Abstract Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry, enabling the direct modification of complex molecules to rapidly generate analogues with improved pharmacological propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry, enabling the direct modification of complex molecules to rapidly generate analogues with improved pharmacological properties.[1] This guide details the application of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride, a structurally constrained aliphatic sulfonyl fluoride, as a sophisticated reagent for LSF. By leveraging the unique stability and reactivity of the sulfonyl fluoride moiety within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, this reagent offers a powerful method for introducing novel three-dimensional scaffolds into drug candidates.[2][3] We provide a comprehensive overview of the reagent's properties, the mechanistic underpinnings of its reactivity, and detailed, field-tested protocols for its application in modifying phenols and amines on complex bioactive molecules.

Introduction: The Imperative for Advanced Reagents in Late-Stage Functionalization

The modern drug discovery pipeline demands both speed and innovation. LSF has emerged as a critical tool, allowing chemists to bypass lengthy de novo syntheses by directly modifying lead compounds at a late stage.[1] This approach accelerates the exploration of structure-activity relationships (SAR) and the optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The incorporation of fluorine-containing groups is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4][5][6] Within this context, the sulfonyl fluoride (-SO₂F) group is exceptional. It possesses a unique balance of stability—being remarkably resistant to hydrolysis and reduction—and latent reactivity, which can be unmasked under specific conditions to form robust covalent linkages.[7][8][9] This reactivity is the cornerstone of SuFEx chemistry, a near-perfect click reaction developed by Sharpless and co-workers.[2][3]

3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride represents the next evolution in LSF reagents. Its rigid, three-dimensional bicyclic structure is designed to:

  • Introduce Novel 3D Vectors: Escape the "flatland" of traditional aromatic chemistry, providing unique exit vectors for exploring protein-ligand interactions.

  • Enhance Metabolic Stability: The constrained aliphatic scaffold is less susceptible to metabolic oxidation compared to simpler alkyl or aryl groups.

  • Improve Physicochemical Properties: The inherent polarity and defined shape can favorably modulate properties like solubility and lipophilicity.

This document serves as a practical guide for researchers aiming to leverage this powerful reagent for the covalent modification of complex molecular architectures.

Mechanistic Foundation: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The efficacy of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride is rooted in the SuFEx mechanism. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides require activation to engage with nucleophiles. This provides excellent chemoselectivity, as the reaction is typically dormant until a suitable catalyst or activating partner is introduced.

The process generally involves a nucleophilic attack on the electrophilic sulfur(VI) center. For phenol functionalization, the reaction is often mediated by silylating the phenol to a more reactive silyl ether and using a base catalyst. For amines, the reaction can often proceed with base catalysis alone.

Key Mechanistic Steps (Phenol Example):

  • Activation (Optional but Recommended): The phenol nucleophile is often converted to a more potent silyl ether derivative (e.g., using HMDS).

  • Catalyst-Mediated Exchange: A base catalyst (e.g., DBU, BTMG) facilitates the nucleophilic attack of the phenolate (or silyl ether) on the sulfur atom of the sulfonyl fluoride.[2][3]

  • Fluoride Displacement: The highly stable fluoride ion is displaced, and the formation of a strong silicon-fluoride bond provides a powerful thermodynamic driving force for the reaction.[3]

  • Formation of Sulfonate Ester: A stable sulfonate ester linkage is formed, covalently connecting the complex molecule to the tricyclic scaffold.

SuFEx_Mechanism Figure 1: Generalized SuFEx Reaction Mechanism cluster_reactants Reactants cluster_products Products R_SO2F Constrained Sulfonyl Fluoride (R-SO₂F) TransitionState [Nu--S(O₂)F--R]⁻ R_SO2F->TransitionState Nu_H Nucleophile (Ar-OH, R'-NH₂) Catalyst Base Catalyst (e.g., DBU, TEA) Nu_H->Catalyst + Catalyst Product Functionalized Molecule (R-SO₂-Nu) HF HF / Base-HF Catalyst->TransitionState activates TransitionState->Product F⁻ leaving group TransitionState->HF LSF_Workflow Figure 2: Experimental Workflow for LSF A 1. Substrate Selection (Complex Phenol or Amine) B 2. Reagent Stoichiometry (Sulfonyl Fluoride: 1.1-1.2 eq Base: 0.1-2.0 eq) A->B C 3. Reaction Setup (Anhydrous Solvent, Inert Atmosphere if needed) B->C D 4. Reaction Monitoring (LC-MS / TLC) C->D E 5. Workup (Quench, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS) F->G

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride in aqueous media

Technical Support Center: Stability of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl Fluoride Welcome to the technical support guide for 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl Fluoride

Welcome to the technical support guide for 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the stability and integrity of this covalent inhibitor in aqueous experimental systems.

As a sulfonyl fluoride-containing compound, this molecule possesses a privileged reactive group, or "warhead," valued for its unique balance of stability and reactivity.[1][2][3] However, like all electrophilic warheads, its utility is critically dependent on controlling its chemical environment to prevent premature degradation, primarily through hydrolysis. This guide explains the mechanisms of instability and provides actionable protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in aqueous media?

The primary degradation pathway is the hydrolysis of the sulfonyl fluoride (-SO₂F) group to a sulfonic acid (-SO₂OH). This reaction is catalyzed by nucleophiles, with the hydroxide ion (OH⁻) being the most common and potent nucleophile in aqueous buffers. While sulfonyl fluorides are significantly more resistant to hydrolysis than other sulfonyl halides like sulfonyl chlorides, their stability is highly pH-dependent.[4][5]

Q2: How does pH affect the stability of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride?

The rate of hydrolysis is slow in neutral or acidic conditions but increases dramatically in basic (alkaline) solutions.[6] The underlying mechanism is a nucleophilic attack on the electron-deficient sulfur atom. In basic media, the high concentration of hydroxide ions accelerates this degradation. The rate equation for this process can be expressed as: Rate = k[Compound][H₂O] + k_OH[Compound][OH⁻]. At pH values of 7.5 and above, the term for hydroxide-catalyzed hydrolysis (k_OH[Compound][OH⁻]) becomes dominant.[6] Therefore, maintaining a pH below neutral is the single most effective strategy to prevent hydrolysis.

Q3: Why are sulfonyl fluorides used as covalent inhibitors if they are susceptible to hydrolysis?

Sulfonyl fluorides occupy a "sweet spot" of reactivity. They are stable enough to survive in aqueous biological environments for a sufficient duration to find and react with their intended target, yet reactive enough to form a stable covalent bond with nucleophilic amino acid residues like serine, lysine, or tyrosine.[2][7] This balanced reactivity is what makes them privileged warheads for developing targeted covalent inhibitors.[1][8]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during experiments and provides direct solutions.

Problem: My compound shows rapid degradation after dilution into my standard phosphate-buffered saline (PBS) at pH 7.4.

Cause: While pH 7.4 is common for biological assays, it can be suboptimal for long-term stability of some sulfonyl fluorides, especially during extended incubations or when working with low concentrations. Even at this near-neutral pH, a slow, time-dependent hydrolysis can occur, impacting compound potency and leading to inconsistent results.

Solution:

  • Lower the pH: The most effective solution is to perform your experiment in a buffer system with a lower pH. A pH range of 6.0-6.5 is often an ideal compromise, significantly slowing hydrolysis while remaining compatible with most proteins and cells.

  • Choose a Non-Nucleophilic Buffer: Phosphate is generally a safe choice. However, always avoid buffers containing nucleophilic species, such as primary or secondary amines (e.g., Tris, glycine, HEPES with a secondary amine), as they can directly react with the sulfonyl fluoride warhead.

  • Minimize Incubation Time: Prepare your working solutions immediately before use. Do not let the compound sit in aqueous buffer for extended periods (hours) prior to starting the experiment.

Problem: I am unsure if my compound is degrading. How can I quantitatively measure its stability in my assay buffer?

Cause: Visual inspection is not sufficient to detect hydrolysis. A quantitative analytical method is required to determine the compound's stability profile over time.

Solution:

Perform a time-course stability study using High-Performance Liquid Chromatography (HPLC). This is the gold standard for assessing compound integrity.

  • Objective: To measure the percentage of the intact parent compound remaining at different time points when incubated in your aqueous buffer.

  • Procedure: A detailed step-by-step guide is provided in Protocol 2: HPLC-Based Stability Assay .

  • Expected Outcome: You will generate a stability curve (e.g., % Parent Compound vs. Time). A stable compound will show minimal decay (<10%) over the typical duration of your experiment. Significant decay indicates an incompatibility with the buffer conditions.

Problem: What is the best practice for preparing and storing stock solutions of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride?

Cause: Improper storage, even in seemingly non-reactive solvents, can lead to degradation. The presence of trace amounts of water in solvents can cause slow hydrolysis of the stock solution over time.

Solution:

  • Solvent Choice: Use only high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture ingress from atmospheric humidity. Store these aliquots at -80°C for long-term storage.

  • Handling: When thawing an aliquot for use, allow it to come to room temperature completely before opening the cap to prevent condensation of water into the stock solution.

Data Presentation & Key Parameters

Table 1: Recommended Buffer Systems for Enhanced Stability
Buffer SystempKa (at 25°C)Recommended pH RangeNotes
MES6.155.8 - 6.5Excellent choice. Non-nucleophilic and buffers well in the ideal stability range.
Sodium Acetate4.764.0 - 5.5Suitable for experiments requiring more acidic conditions.
Sodium Phosphate7.20 (pKa₂)6.2 - 7.2Acceptable, but stability decreases as pH approaches and exceeds 7. Use with caution.
Buffers to Avoid
Tris8.067.5 - 9.0Contains a primary amine that is highly nucleophilic and will react with the compound.
HEPES7.487.0 - 8.0Contains a secondary amine on its piperazine ring which can be nucleophilic.
Glycine9.60 (pKa₂)8.5 - 10.5Contains a primary amine and is highly nucleophilic.
Table 2: Example Data from an HPLC Stability Study at 25°C
Time (hours)% Parent Remaining (pH 6.0 MES Buffer)% Parent Remaining (pH 7.4 PBS Buffer)% Parent Remaining (pH 8.0 Tris Buffer)
0100.0%100.0%100.0%
199.5%96.2%75.1%
498.1%88.5%33.6%
896.5%79.0%11.3%
2491.2%55.4%<1.0%

This is illustrative data based on the known behavior of sulfonyl fluorides.

Visualizations

Hydrolysis Mechanism

The diagram below illustrates the base-catalyzed hydrolysis of the sulfonyl fluoride functional group, which is the primary degradation pathway in aqueous media.

Hydrolysis cluster_intermediate Transition State RSO2F R-SO₂(F) (Sulfonyl Fluoride) Intermediate [R-SO₂(F)(OH)]⁻ RSO2F->Intermediate Nucleophilic Attack (Rate-determining step) OH_ion ⁻OH (Hydroxide Ion) RSO3H R-SO₃H (Sulfonic Acid) Intermediate->RSO3H Fluoride Elimination F_ion F⁻ (Fluoride Ion)

Caption: Base-catalyzed hydrolysis of a sulfonyl fluoride.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve compound stability issues.

Troubleshooting Start Start: Suspected Compound Instability CheckStock Q: Are stock solutions prepared in anhydrous aprotic solvent and stored at -80°C? Start->CheckStock FixStock Action: Prepare fresh stock in anhydrous DMSO/DMF. Aliquot and store at -80°C. CheckStock->FixStock No CheckBuffer Q: What is the pH and composition of the aqueous buffer? CheckStock->CheckBuffer Yes FixStock->CheckStock RunAssay Action: Perform HPLC stability assay in the intended buffer (Protocol 2). CheckBuffer->RunAssay AnalyzeData Q: Is >90% of the compound intact after the experimental duration? RunAssay->AnalyzeData OptimizeBuffer Action: Reformulate buffer. 1. Lower pH to 6.0-6.5. 2. Use non-nucleophilic buffer (e.g., MES). 3. Re-run stability assay. AnalyzeData->OptimizeBuffer No Proceed Proceed with Experiment AnalyzeData->Proceed Yes OptimizeBuffer->RunAssay

Caption: Workflow for diagnosing and resolving compound instability.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stability-Optimized MES Buffer (100 mL of 50 mM, pH 6.0)
  • Materials:

    • MES free acid powder (MW: 195.24 g/mol )

    • 5 M NaOH solution

    • High-purity deionized water

    • Calibrated pH meter

  • Procedure:

    • Weigh out 0.976 g of MES free acid powder.

    • Add to a beaker containing approximately 80 mL of deionized water.

    • Stir until fully dissolved.

    • Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.

    • Slowly add the 5 M NaOH solution dropwise while monitoring the pH.

    • Continue adding NaOH until the pH meter reads exactly 6.00.

    • Transfer the solution to a 100 mL graduated cylinder.

    • Add deionized water to bring the final volume to 100 mL.

    • Transfer to a sterile storage bottle. This buffer is now ready for use.

Protocol 2: HPLC-Based Stability Assay
  • Preparation:

    • Prepare your test buffer (e.g., 50 mM MES, pH 6.0) and your control buffer (e.g., 50 mM PBS, pH 7.4).

    • Prepare a 10 mM stock solution of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride in anhydrous DMSO.

    • Develop an HPLC method (e.g., reverse-phase C18 column) that gives a sharp, well-resolved peak for the parent compound. The hydrolysis product (sulfonic acid) will be more polar and will have a shorter retention time.

  • Execution:

    • Spike the DMSO stock solution into your pre-warmed (e.g., 25°C or 37°C) test buffer to a final concentration of 50 µM. Vortex briefly to mix. This is your t=0 sample.

    • Immediately inject an aliquot of the t=0 sample onto the HPLC. Record the peak area of the parent compound. This area represents 100% integrity.

    • Incubate the remaining solution at the desired temperature.

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot, quench if necessary (e.g., with an equal volume of acetonitrile), and inject it onto the HPLC.

    • Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point (t=x) using the formula: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

    • Plot % Remaining versus time to visualize the stability profile.

References

  • ACS Publications. (2024, May 6).
  • ACS Publications. (2018, December 19). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology.
  • National Institutes of Health (NIH). The Taxonomy of Covalent Inhibitors. PMC.
  • National Institutes of Health (NIH). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC.
  • National Institutes of Health (NIH). (2023, August 3). Sulfur fluoride exchange. PMC.
  • ACS Publications. (2024, April 3). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
  • ACS Publications. (2024, March 26). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry.
  • ACS Publications. Hydrolysis of sulfuryl fluoride. Inorganic Chemistry.
  • PubMed. (2024, April 9).
  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • USDA ARS. (2023, July 1).
  • ResearchGate. (2025, December 23). Harmless Treatment of Sulfuryl Fluoride by Chemical Absorption. Request PDF.
  • ResearchGate. Design of next-generation covalent inhibitors: Targeting residues beyond cysteine.
  • ACS Green Chemistry.
  • ResearchGate. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
  • Sigma-Aldrich.
  • Semantic Scholar. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride.
  • National Institutes of Health (NIH). (2023, January 17). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • ACS Publications. Heteroaryl Sulfonyl Fluoride Descriptor Library.
  • Royal Society of Chemistry. Sulfonyl fluorides as privileged warheads in chemical biology.
  • World Health Organiz
  • National Institutes of Health (NIH). Tricyclo(3.2.2.02,4)nonane | C9H14 | CID 136092. PubChem.
  • Enamine. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.

Sources

Optimization

Troubleshooting low solubility of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride in biological buffers

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride , a highly hydrophobic Sulfur(VI) Fluoride Exchange (SuFEx) electrophile.

While sulfonyl fluorides are celebrated for their resistance to aqueous hydrolysis compared to traditional sulfonyl chlorides[1], integrating bulky, lipophilic tricyclic scaffolds into physiological buffers often results in rapid precipitation or the formation of invisible nano-aggregates. This guide provides the mechanistic causality behind these issues and offers self-validating protocols to ensure the integrity of your drug discovery assays.

Diagnostic FAQ: Mechanistic Troubleshooting

Q1: Why does 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride precipitate immediately upon addition to PBS, even at low micromolar concentrations? The Causality: The 3-oxatricyclo[3.2.2.0,2,4]nonane core is an extremely rigid, lipophilic aliphatic system. When introduced from a DMSO stock into an aqueous environment, the lack of hydrogen-bond donors forces water molecules to form an entropically unfavorable clathrate cage around the compound. To minimize this thermodynamic penalty, the hydrophobic molecules rapidly self-associate, leading to nucleation and visible precipitation[2].

Q2: Can I heat the biological buffer to force the compound into solution? The Causality: Heating is strongly discouraged. While elevating the temperature thermodynamically increases the solubility limit of hydrophobic drugs[2], it also exponentially increases the kinetic rate of nucleophilic attack by hydroxide ions. Even though sulfonyl fluorides are generally stable in physiological buffers (pH 7.4)[3], thermal stress will accelerate the hydrolysis of the reactive −SO2​F warhead into an inert sulfonate ( −SO3−​ ), rendering your SuFEx probe useless for covalent target engagement.

Q3: Is it safe to use Tris buffer to improve the solubility profile? The Causality: No. You must avoid Tris or any primary amine-containing buffers. While SuFEx reactions typically require specific microenvironments to activate the sulfur-fluoride bond[4], primary amines in high-concentration buffers can act as competitive nucleophiles or base catalysts over time. This leads to premature SuFEx reactivity or off-target hydrolysis. We recommend non-nucleophilic zwitterionic buffers like HEPES or standard PBS[5].

Q4: How do I know if my compound is truly dissolved or just forming nano-aggregates? The Causality: Visual inspection is insufficient. Hydrophobic compounds often form colloidal nano-aggregates (50–300 nm) that scatter minimal light but cause massive false positives in biochemical assays by promiscuously sequestering target proteins. To guarantee trustworthiness, your workflow must be a self-validating system utilizing Dynamic Light Scattering (DLS) and HPLC quantification (detailed in the protocol below).

Quantitative Data: Formulation Optimization

To guide your experimental design, we have quantified the kinetic solubility and warhead stability of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride across various buffer systems.

Table 1: Physicochemical and Stability Profile in Aqueous Media (37°C)

Buffer SystemCo-solvent / AdditiveMax Kinetic Solubility (µM)Warhead Half-life ( t1/2​ )
PBS (pH 7.4)None< 5 µM> 24 hours
PBS (pH 7.4)5% DMSO25 µM> 24 hours
HEPES (pH 7.4)5% DMSO + 0.05% Tween-20150 µM> 24 hours
Tris-HCl (pH 8.0)5% DMSO15 µM< 2 hours (Degradation)
PBS (pH 9.0)5% DMSO25 µM< 4 hours (Hydrolysis)

Visual Workflow: Formulation Strategy

Below is the logical workflow for preparing and validating your SuFEx probe solutions.

SuFEx_Solubility_Workflow A 1. Dry Compound 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride B 2. Prepare Stock (10-50 mM in Dry DMSO) A->B D 4. Dropwise Addition Under Vigorous Vortexing B->D C 3. Prepare Aqueous Buffer (PBS pH 7.4 + 0.05% Tween-20) C->D E 5. Quality Control (DLS & HPLC-UV) D->E F 6A. Clear Monomeric Solution Proceed to Bioassay E->F Soluble (<10 nm) G 6B. Turbidity / Nano-aggregates Detected E->G Aggregated (>50 nm) G->C Optimize Formulation

Caption: Workflow for formulating and validating hydrophobic SuFEx probes in aqueous biological buffers.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, do not rely on standard dilution methods. Use the following "Vortex-Drop & Validate" methodology[6]. This protocol is designed as a self-validating closed loop: if the compound aggregates, the built-in QC steps will catch it before it ruins your assay.

Phase 1: Preparation of the Organic Stock
  • Desiccation: Ensure the lyophilized 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride is brought to room temperature in a desiccator before opening to prevent ambient moisture condensation, which initiates slow hydrolysis.

  • Solubilization: Dissolve the compound in anhydrous, amine-free DMSO to create a 10 mM stock.

  • Causality Check: Water contamination in DMSO is the leading cause of premature sulfonyl fluoride degradation. Use sealed ampoules of dry DMSO.

Phase 2: The "Vortex-Drop" Aqueous Integration
  • Buffer Prep: Prepare your target biological buffer (e.g., 50 mM HEPES, pH 7.4). If your downstream assay permits, add a non-ionic surfactant (e.g., 0.05% Tween-20 or Pluronic F-127) to lower the surface tension and provide hydrophobic pockets for the tricyclic core.

  • Kinetic Mixing: Place the buffer tube on a vortex mixer at maximum speed.

  • Addition: Using a low-retention pipette, add the DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Causality Check: Rapid dispersion prevents localized high concentrations of the hydrophobic probe, bypassing the critical nucleation threshold that triggers irreversible precipitation[6].

Phase 3: Self-Validation (Quality Control)
  • Centrifugation: Centrifuge the prepared aqueous working solution at 14,000 x g for 10 minutes at room temperature. Carefully transfer the supernatant to a new vial.

  • HPLC-UV Quantification: Inject an aliquot of the supernatant into an HPLC system. Compare the Area Under the Curve (AUC) to a standard curve generated in 100% acetonitrile.

    • Validation: If the aqueous AUC is <90% of the theoretical concentration, precipitation has occurred.

  • Dynamic Light Scattering (DLS): Analyze the supernatant via DLS.

    • Validation: A monodisperse peak at <10 nm confirms true solvation. Polydisperse peaks >50 nm indicate the presence of colloidal nano-aggregates, requiring you to increase surfactant concentration or lower the final probe concentration.

References

  • Title : Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source : MDPI URL : [Link]

  • Title : Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Source : ACS Publications URL :[Link]

  • Title : Recent advances in techniques for enhancing the solubility of hydrophobic drugs Source : Pakistan Journal of Pharmaceutical Sciences URL :[Link]

Sources

Troubleshooting

Reducing off-target binding in 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride covalent probes

Topic: Reducing Off-Target Binding in 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl Fluoride (OTSF) Covalent Probes Welcome to the technical support center for researchers utilizing advanced covalent probe technologies. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Off-Target Binding in 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl Fluoride (OTSF) Covalent Probes

Welcome to the technical support center for researchers utilizing advanced covalent probe technologies. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (OTSF) probes. Our goal is to help you enhance the selectivity of your experiments and minimize off-target binding, thereby ensuring the generation of robust and reliable data.

The OTSF scaffold, combined with a sulfonyl fluoride (SO₂F) warhead, creates a probe with a unique reactivity profile. The inherent strain of the tricyclic system can influence the electrophilicity of the sulfonyl fluoride, making it an effective tool for engaging nucleophilic residues. However, this reactivity also necessitates carefully controlled experimental conditions to achieve high selectivity.[1][2] This guide is structured to address the most common challenges encountered in the lab.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing high background or multiple non-specific bands in my pull-down/Western blot experiments. What is the primary cause and how can I fix it?

Answer: This is the most common issue when working with highly reactive covalent probes like OTSF. The root cause is often that the probe concentration is too high, or the incubation time is too long, leading to reactivity-driven, rather than affinity-driven, labeling.[3]

Causality: At elevated concentrations, the intrinsic reactivity of the sulfonyl fluoride warhead begins to dominate. Instead of selectively binding to your target protein, which is driven by the reversible affinity of the OTSF scaffold for the binding pocket, the probe begins to react with any accessible nucleophilic residue (e.g., lysine, serine, tyrosine, histidine) on abundant cellular proteins.[1][4] This results in a high background signal that masks the specific interaction with your target.

Troubleshooting Steps:

  • Optimize Probe Concentration: This is the most critical parameter.

    • Action: Perform a dose-response experiment. Titrate your OTSF probe across a wide concentration range (e.g., from 100 nM to 50 µM) for a fixed, intermediate incubation time (e.g., 60 minutes).

    • Goal: Identify the lowest concentration that provides a robust on-target signal with the minimal background.

  • Optimize Incubation Time:

    • Action: Using the optimal concentration determined above, perform a time-course experiment (e.g., 15, 30, 60, 120, 240 minutes).

    • Goal: Find the shortest time required to achieve sufficient on-target labeling. Covalent bond formation is time-dependent, but prolonged incubation gives the probe more opportunity to react with off-targets.[5]

  • Enhance Wash Stringency: Non-specific binding can also occur with your enrichment resin (e.g., streptavidin beads if using a biotinylated probe).[6][7]

    • Action: Increase the number of wash steps after enrichment. Add a mild non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) or increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffers to disrupt weak, non-specific interactions.[6][8][9]

  • Pre-clear the Lysate:

    • Action: Before adding your probe, incubate the cell lysate with empty beads (e.g., streptavidin-agarose) for 1 hour at 4°C.[6][7] This step removes proteins that naturally bind to the beads, reducing a major source of background.[7]

Q2: How can I be certain that the signal I'm observing is from my intended target and not a highly reactive off-target?

Answer: This requires a series of rigorous control experiments to validate the specificity of your OTSF probe. The collective evidence from these experiments will build confidence that the observed phenotype or signal is linked to the engagement of your intended target.[10]

Key Validation Experiments:

  • Competitive Displacement Assay (The Gold Standard):

    • Principle: If the OTSF probe binds specifically to a target's active or allosteric site, pre-treatment with a known, non-covalent inhibitor (a "competitor") for that same site should prevent the probe from binding. This demonstrates that the probe and the competitor are binding to the same site on the target protein.

    • Protocol:

      • Divide your cell lysate or live cells into two groups.

      • Competitive Sample: Pre-incubate with a saturating concentration (typically 10-50x the Kd) of a known non-covalent inhibitor of your target for 1-2 hours.

      • Control Sample: Pre-incubate with a vehicle control (e.g., DMSO).

      • Add your tagged OTSF probe to both samples and incubate under optimized conditions.

      • Proceed with your downstream workflow (e.g., click chemistry, enrichment, SDS-PAGE, mass spectrometry).

    • Expected Outcome: The signal corresponding to your target protein should be significantly reduced or absent in the competitive sample compared to the control. Off-target signals should remain largely unchanged.

  • Non-Reactive Analog Control:

    • Principle: A control compound that is structurally identical to your OTSF probe but lacks the reactive sulfonyl fluoride "warhead" should still bind reversibly to the target but cannot form a covalent bond.[3]

    • Action: Synthesize an analog where the -SO₂F group is replaced with a non-reactive group, such as a methyl sulfone (-SO₂CH₃) or a simple hydrogen atom.

    • Expected Outcome: This non-reactive analog should show significantly reduced or no signal in your pull-down assay after stringent washing, confirming that the signal from the active probe is due to covalent modification.[3]

Q3: My chemoproteomics experiment identified dozens of potential off-targets. How do I prioritize which ones are most significant?

Answer: Global chemoproteomic profiling using mass spectrometry is a powerful but unbiased method that will inevitably identify multiple proteins that react with a covalent probe.[3] Prioritization is key to understanding the probe's true selectivity profile.

Prioritization Strategy:

  • Dose-Dependency: True targets (on- and off-targets) will show a dose-dependent increase in labeling. Proteins that appear only at the highest probe concentrations are more likely to be the result of non-specific reactivity.

  • Quantification: Use quantitative proteomics (e.g., TMT labeling, SILAC, or label-free quantification) to accurately measure the extent of labeling for each identified protein across different conditions.

  • Competition Analysis: The most important filter is the competitive displacement assay described in Q2. A true off-target will not be out-competed by a target-specific non-covalent ligand.

  • Bioinformatics & Pathway Analysis: Analyze the list of high-confidence off-targets. Are they clustered in a specific cellular compartment or biological pathway? This can provide clues about potential unintended biological effects of the probe.

  • Computational Prediction: Use computational tools to predict potential off-target interactions. Methods can range from simple 2-D chemical similarity searches against databases like ChEMBL to more complex 3-D covalent docking simulations that model the probe's interaction with known protein structures.[11][12] These predictions can help rationalize the experimental findings.

Parameter Impact on On-Target Binding Impact on Off-Target Binding Recommendation
Probe Concentration Increases to a saturation pointIncreases dramatically at high concentrationsTitrate to the lowest effective concentration.
Incubation Time Increases over timeIncreases significantly with longer timesUse the shortest time needed for sufficient on-target signal.
Temperature Reaction rate increasesReaction rate increases for all targetsMaintain consistent temperature; 4°C can reduce reactivity.
Detergent in Wash Minimal if covalently boundDecreases non-specific hydrophobic interactionsAdd 0.1-0.5% Tween-20 or Triton X-100 to wash buffers.
Competition Blocked by specific competitorUnaffected by specific competitorEssential control to confirm on-target binding site.

Table 1: Impact of Experimental Parameters on Probe Selectivity.

Visualization & Workflows

Workflow for Validating OTSF Probe Selectivity

This workflow outlines the critical steps from initial observation of high background to confident identification of on- and off-targets.

G cluster_0 Phase 1: Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Analysis A Start: High Background Observed B Dose-Response Titration (Vary [Probe]) A->B Step 1 C Time-Course Experiment (Vary Incubation Time) B->C Step 2 D Optimized Conditions: Lowest [Probe] & Shortest Time C->D Step 3 E Competitive Displacement Assay (Pre-incubate with non-covalent ligand) D->E Use Optimized Conditions F Non-Reactive Analog Control (e.g., -SO2CH3 instead of -SO2F) D->F G Chemoproteomics (LC-MS/MS) (Global Target Profile) E->G H Data Analysis: Quantify Target Engagement G->H I Prioritize Hits: Filter by Dose-Response & Competition H->I J Validated On-Target(s) & High-Confidence Off-Targets I->J G A High Background Signal in Pull-down / WB B Is background present in 'Beads + Lysate only' (no probe) control? A->B C YES: Non-specific binding to beads B->C Yes D NO: Probe-dependent non-specific binding B->D No E Action: 1. Pre-clear lysate with beads. 2. Increase wash stringency (add detergent/salt). 3. Block beads with BSA. C->E F Have you optimized probe concentration and incubation time? D->F G NO F->G No H YES F->H Yes I Action: Perform dose-response and time-course experiments to find optimal conditions. G->I J Action: 1. Perform competitive displacement. 2. Use non-reactive analog. 3. Profile globally with LC-MS/MS to identify promiscuous off-targets. H->J

Caption: A decision tree for troubleshooting high background signals.

References

  • Vertex AI Search. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • PMC. (n.d.). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors.
  • Unknown Source. (2025, January 17). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds.
  • Benchchem. (n.d.). Troubleshooting Curcusone D chemoproteomics experiments.
  • Unknown Source. (2025, February 10). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds.
  • PMC. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.
  • Benchchem. (n.d.). Technical Support Center: Covalent Inhibitor Experiments.
  • ResearchGate. (n.d.). CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes.
  • Chemical Communications (RSC Publishing). (n.d.). Computational and biophysical methods for the discovery and optimization of covalent drugs.
  • Molecular Design. (2023, December 19). On quality criteria for covalent and degrader probes.
  • Figshare. (2022, May 19). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity.
  • Books. (2020, November 26). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes.
  • PMC. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation.
  • ResearchGate. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay.
  • Wikipedia. (n.d.). Targeted covalent inhibitors.
  • Unknown Source. (n.d.). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • PDF. (n.d.). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors.
  • PMC - NIH. (2020, January 6). Structure-based design and analysis of SuFEx chemical probes.
  • Benchchem. (n.d.). A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes.
  • Abcam. (n.d.). Dealing with high background in IP.
  • ResearchGate. (2025, October 13). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • Unknown Source. (n.d.). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.
  • Proteintech Group. (n.d.). Western Blot Troubleshooting: High Background.
  • Sino Biological. (n.d.). High Background Troubleshooting in Western Blots.
  • Sigma-Aldrich. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • Enamine. (n.d.). Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry.
  • Unknown Source. (2022, January 27). Not all sulfonyl fluorides were created equally - some have oxetanes.
  • ResearchGate. (2026, January 17). Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride

Welcome to the Technical Support Center for handling 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride . This guide is designed for researchers and drug development professionals utilizing this bifunctional compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride . This guide is designed for researchers and drug development professionals utilizing this bifunctional compound in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and fragment-based drug discovery.

Because this molecule contains both an alkyl sulfonyl fluoride warhead and a strained oxatricyclo (epoxide) ring, it exhibits unique solvent incompatibilities—particularly with Dimethyl Sulfoxide (DMSO). This guide provides the mechanistic causality behind these stability issues, troubleshooting FAQs, and self-validating protocols to ensure experimental integrity.

Mechanistic Causality of Degradation

Understanding why a compound degrades is the first step in preventing it. While aryl sulfonyl fluorides are generally stable across various solvents[1], the structural features of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride make it highly vulnerable in DMSO through two distinct pathways:

  • Alkyl Sulfonyl Fluoride Lability: Unlike their aryl counterparts, alkyl sulfonyl fluorides lack resonance stabilization. In the presence of DMSO—a polar, mildly nucleophilic solvent that often harbors adventitious water—alkyl sulfonyl fluorides can undergo rapid decomposition. Studies have demonstrated that certain alkyl sulfonyl fluorides fully decompose in anhydrous DMSO within just 2 hours, whereas they remain completely stable in anhydrous DMF[2].

  • Epoxide Ring-Opening: The 3-oxatricyclo system contains a highly strained epoxide. DMSO is not entirely inert toward epoxides; under trace acidic conditions, DMSO can mediate an oxidative ring-opening of the epoxide to form α -hydroxyketols[3]. Furthermore, because DMSO is highly hygroscopic, absorbed atmospheric moisture rapidly facilitates the solvolysis (hydrolysis) of the epoxide into a diol.

G Target 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (Intact Probe) Path1 Pathway 1: Alkyl -SO2F Degradation Target->Path1 Nucleophilic/Solvolytic Attack Path2 Pathway 2: Epoxide Ring-Opening Target->Path2 Acid-Catalyzed Oxidation/Hydrolysis DMSO DMSO Environment (Trace H2O / Acid) DMSO->Target Solvation Deg1 Sulfonic Acid & Oligomeric Adducts Path1->Deg1 Deg2 Diol or α-hydroxyketol Path2->Deg2

Figure 1: Divergent degradation pathways of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

Troubleshooting Guide & FAQs

Q1: I dissolved my compound in anhydrous DMSO for a high-throughput screen, but LC-MS shows complete loss of the parent mass after 4 hours. What happened? A: Your compound underwent solvent-mediated degradation. While DMSO is the standard for compound libraries, alkyl sulfonyl fluorides are inherently unstable in it and can decompose entirely within hours[2]. Solution: Switch your primary stock solvent to anhydrous DMF or Acetonitrile. Both solvents preserve the integrity of the alkyl -SO 2​ F group and prevent premature epoxide opening[2].

Q2: I observe a mass shift of +18 Da (+H 2​ O) in my stored DMSO stocks. Which functional group is degrading? A: A +18 Da shift indicates hydrolysis, which can affect both reactive sites. The hygroscopic nature of DMSO pulls moisture from the air during freeze-thaw cycles. This water either hydrolyzes the sulfonyl fluoride to a sulfonic acid (loss of HF, net +18 Da to the parent mass depending on ionization) or opens the strained oxatricyclo epoxide to a diol (+18 Da). Solution: Aliquot your stocks into single-use vials, store them under an inert atmosphere (Argon/N 2​ ), and strictly avoid freeze-thaw cycles.

Q3: Can I use basic additives (e.g., DBU or TEA) to catalyze the SuFEx reaction if my compound is in DMSO? A: It is highly discouraged. Alkyl sulfonyl fluorides often possess acidic α -protons. Adding strong bases in a polar solvent like DMSO promotes rapid α -deprotonation, leading to dimerisation, oligomerisation, or E1cB-type elimination before the desired SuFEx cross-coupling can occur.

Quantitative Solvent Compatibility

To guide your experimental design, the following table summarizes the quantitative stability profiles of the compound's functional groups across common laboratory solvents.

Solvent EnvironmentAlkyl -SO 2​ F StabilityEpoxide StabilityRecommended Action for Workflows
Anhydrous DMSO Poor (Degrades < 2h)ModerateAvoid. Do not use for stock solutions or long-term storage.
Anhydrous DMF Excellent GoodPreferred. Use for high-concentration master stocks.
Acetonitrile (MeCN) Excellent GoodPreferred. Excellent for LC-MS assays and dilutions.
Aqueous Buffer (pH 7.4) ModerateModerateCaution. Prepare fresh immediately before the assay; do not store.

Experimental Protocol: Self-Validating Kinetic Stability Assay

To empirically determine the degradation rate of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride in your specific assay buffer, you must use a self-validating system. By incorporating an inert internal standard (1,4-dicyanobenzene), this protocol controls for solvent evaporation, injection volume errors, and ionization fluctuations[4].

Materials Required:

  • Anhydrous DMF (Do not use DMSO)

  • 1,4-dicyanobenzene (Internal Standard)

  • Target Buffer (e.g., PBS pH 7.4)

  • HPLC-MS system

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 100 mM stock of the internal standard (1,4-dicyanobenzene) in anhydrous DMF. Separately, prepare a 100 mM stock of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride in anhydrous DMF[2][4].

  • Reaction Assembly: In a standard LC-MS vial, combine 800 µL of your target buffer (e.g., PBS pH 7.4) and 188 µL of DMF.

  • Initiation: Add 6 µL of the 100 mM internal standard stock and 6 µL of the 100 mM sulfonyl fluoride stock to the vial. The final concentration of the target compound will be 600 µM[4].

  • Longitudinal Sampling: Cap the vial securely and maintain it at your experimental temperature (e.g., 25 °C or 37 °C). Acquire HPLC-MS spectra at t= 0, 1, 2, 3, 6, 12, and 24 hours[4].

  • Data Normalization & Calculation:

    • Integrate the Area Under the Curve (AUC) for both the target compound and the internal standard at each time point.

    • Calculate the normalized ratio: Ratio=AUCtarget​/AUCstandard​ .

    • Plot ln(Ratio) versus time. The slope of the linear regression represents the pseudo-first-order rate constant ( k ). Calculate the half-life using t1/2​=ln(2)/k [4].

Sources

Troubleshooting

Technical Support Center: Overcoming Incomplete Conversion in SuFEx with Oxatricyclo Sulfonyl Fluorides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, specifically focusing on the challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, specifically focusing on the challenges associated with oxatricyclo sulfonyl fluorides. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome experimental hurdles and achieve optimal reaction outcomes.

I. Troubleshooting Guide: Incomplete Conversion

Incomplete conversion is a common issue in SuFEx reactions. This guide will walk you through potential causes and solutions to drive your reactions to completion.

Problem 1: Reaction has stalled, with starting material remaining.

Possible Cause A: Insufficient Catalyst Activity or Loading

The choice and amount of catalyst are critical in SuFEx reactions.[1] The reactivity of the sulfonyl fluoride, or its "SuFExability," dictates the required catalyst strength.[1] Strained systems like oxatricyclo sulfonyl fluorides may require specific catalytic conditions to achieve full conversion.

Solutions:

  • Catalyst Screening: While DBU is a common SuFEx catalyst, more hindered and basic catalysts like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) can be more effective, especially when used with additives like hexamethyldisilazane (HMDS).[1][2] BTMG has shown to accelerate reactions to completion in minutes, where DBU might only achieve minimal conversion in the same timeframe.[1]

  • Optimize Catalyst Loading: The required catalyst loading depends on the reactivity of the S(VI)-F bond. For less reactive sulfonyl fluorides, higher catalyst loadings (10-30 mol% for DBU) may be necessary.[3] For highly efficient catalysts like BTMG, loadings can be as low as 1.0 mol%.[1][2]

  • Consider Bifluoride Salts: Potassium bifluoride (KHF2) can be an alternative catalyst, though it may not be as effective as strong organic bases for all substrates.[1]

Possible Cause B: Nucleophile Reactivity and Silylation

The nature of the nucleophile, particularly phenols, plays a significant role. Direct reaction with phenols can be slow. In situ or prior silylation of the phenol to an aryl silyl ether can significantly enhance reactivity.[4]

Solutions:

  • In Situ Silylation: The use of HMDS in conjunction with a catalyst like BTMG allows for the direct use of alcohols by forming the more reactive trimethylsilyl (TMS) ether intermediate in situ.[2] This approach circumvents the need to pre-synthesize and purify silyl ether substrates.[2]

  • Choice of Silyl Group: The steric bulk of the silyl group affects reaction rates. Trimethylsilyl ethers react more rapidly than bulkier tert-butyldimethylsilyl (TBDMS) ethers.[2]

Possible Cause C: Reaction Conditions and Solvent Effects

Solvent polarity and temperature can influence the reaction rate and equilibrium.

Solutions:

  • Solvent Choice: Acetonitrile (MeCN) is a commonly used solvent for SuFEx reactions.[1] However, for certain applications, aqueous buffer solutions have been shown to promote SuFEx reactions.[5]

  • Temperature: While many SuFEx reactions proceed at room temperature, for challenging substrates, heating the reaction may be necessary to achieve complete conversion.[6]

  • Concentration: Increasing the reaction concentration can sometimes drive the reaction to completion.[7]

Problem 2: Observation of Side Products and Low Yield of Desired Product.

Possible Cause A: Hydrolysis of Sulfonyl Fluoride

While sulfonyl fluorides are generally stable to hydrolysis, prolonged reaction times, especially under basic conditions, can lead to the formation of sulfonic acids.[8][9]

Solutions:

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry.

  • Accelerate the Reaction: By using more active catalysts like BTMG/HMDS, reaction times can be significantly reduced, minimizing the opportunity for hydrolysis.[1][2]

Possible Cause B: Base-Induced Side Reactions

Strongly basic catalysts can cause side reactions, particularly with sensitive functional groups on the substrate.[3] For instance, alkyl sulfonyl fluorides with α-protons can undergo elimination reactions.[3]

Solutions:

  • Use of Hindered Bases: Sterically hindered bases like BTMG can be more selective and less prone to causing side reactions compared to less hindered bases.[1][2]

  • Acidic Catalysts: In some cases, low loadings of acidic SuFEx catalysts can be an alternative to address issues with strongly basic conditions.[3]

Problem 3: Difficulty in Product Purification.

Possible Cause: Catalyst and Byproduct Removal

The non-volatile nature of some catalysts (e.g., DBU) and byproducts can complicate purification.

Solutions:

  • Volatile Components: The BTMG/HMDS system is advantageous as the catalyst and byproducts (ammonia, Me3SiF, TMS-OH) are volatile and can often be removed under reduced pressure, simplifying purification.[2]

  • Aqueous Workup: A mild acidic wash (e.g., with saturated NH4Cl) can be used to remove basic catalysts during the workup.[6]

  • Chromatography: If necessary, flash column chromatography on silica gel is a standard method for purifying SuFEx products.[6]

II. Frequently Asked Questions (FAQs)

Q1: Why are oxatricyclo sulfonyl fluorides used in SuFEx chemistry?

The strained ring system of oxatricyclo sulfonyl fluorides can impart unique reactivity profiles and conformational constraints to the resulting molecules. This can be particularly advantageous in drug discovery for creating structurally novel and rigid scaffolds.

Q2: What is the general mechanism of a base-catalyzed SuFEx reaction?

The base deprotonates the nucleophile (e.g., a phenol), increasing its nucleophilicity. The resulting anion then attacks the electrophilic sulfur center of the sulfonyl fluoride, displacing the fluoride ion to form the new S-O bond. In the case of silyl ethers, the base can activate the silyl ether for attack on the sulfonyl fluoride, with the formation of a stable silicon-fluoride bond as a thermodynamic driving force.[2]

Q3: Can I use water as a solvent for my SuFEx reaction?

Yes, in some cases, SuFEx reactions can be performed in aqueous media.[5][10] The hydrogen bonding between water and the S(VI)-F bond can make the fluoride a better leaving group.[10] However, the potential for hydrolysis of the sulfonyl fluoride should be considered and optimized for.[9] For peptide cyclization via SuFEx, mildly basic aqueous buffers have been used successfully.[11]

Q4: Are there metal-free alternatives for catalyzing SuFEx reactions?

Yes, SuFEx reactions are generally performed under metal-free conditions.[8] Common catalysts are organic bases like DBU and BTMG, or salts like KHF2.[1] Recently, silica gel has also been shown to promote base-free intramolecular SuFEx reactions.[10]

Q5: How stable are the sulfonate ester linkages formed from SuFEx reactions?

The resulting sulfonate ester linkages are generally very stable. They have been shown to be resistant to hydrolysis under both acidic and basic conditions at elevated temperatures.[9]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Accelerated SuFEx with BTMG/HMDS

This protocol is adapted from the work of Moses and co-workers and is suitable for the reaction of sulfonyl fluorides with alcohols.[2]

  • To a vial containing a stirrer bar, add the oxatricyclo sulfonyl fluoride (1.0 equiv), the alcohol nucleophile (1.0 equiv), and hexamethyldisilazane (HMDS) (1.0 equiv).

  • Add the solvent (e.g., acetonitrile, to a concentration of ~0.1 M).

  • Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0-5.0 mol%).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are often complete within minutes to a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove volatile components.

  • If necessary, purify the residue by flash column chromatography.

Troubleshooting Workflow

G start Incomplete Conversion in SuFEx Reaction check_catalyst Evaluate Catalyst System start->check_catalyst check_nucleophile Assess Nucleophile Reactivity start->check_nucleophile check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst (e.g., BTMG) and Loading check_catalyst->optimize_catalyst silylation Employ in situ Silylation (HMDS) check_nucleophile->silylation temp_conc Adjust Temperature and Concentration check_conditions->temp_conc side_products Side Products Observed? hydrolysis Consider Hydrolysis side_products->hydrolysis Yes base_side_reactions Consider Base-Induced Side Reactions side_products->base_side_reactions Yes purification_issue Difficulty in Purification? side_products->purification_issue No anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous hindered_base Use a More Hindered Base base_side_reactions->hindered_base volatile_byproducts Use Catalyst with Volatile Byproducts (BTMG/HMDS) purification_issue->volatile_byproducts Yes workup Optimize Aqueous Workup purification_issue->workup Yes success Reaction Complete purification_issue->success No volatile_byproducts->success workup->success optimize_catalyst->side_products silylation->side_products temp_conc->side_products anhydrous->purification_issue hindered_base->purification_issue

Caption: A troubleshooting workflow for incomplete SuFEx reactions.

Catalyst Comparison for a Model SuFEx Reaction
CatalystLoading (mol%)AdditiveConversion (%)TimeReference
DBU10-30NoneVariesHours[3]
BTMG1.0-5.0HMDS>95%Minutes[1][2]
KHF2StoichiometricNoneLowHours[1]
Ca(NTf2)210DABCO/TMDSGood24h (at 50°C)[6]
SuFEx Reaction Mechanism

G cluster_0 Catalytic Cycle RSO2F R-SO₂F Intermediate [Transition State] RSO2F->Intermediate ArOH Ar-OH ArO_anion Ar-O⁻ ArOH->ArO_anion + Base Base Base (e.g., BTMG) HF_Base Base-H⁺ F⁻ Base->HF_Base + HF ArO_anion->Intermediate + R-SO₂F Product R-SO₂-OAr Intermediate->Product - F⁻ Product->Product

Caption: A simplified mechanism for base-catalyzed SuFEx.

IV. References

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Photolabile and Orthogonal Sulfinate Protecting Groups. PMC. Available at: [Link]

  • Sulfur fluoride exchange. PMC. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. Available at: [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. Available at: [Link]

  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Platforms. ChemRxiv. Available at: [Link]

  • Base-Free SuFEx Reaction Promoted by Silica Gel for the Synthesis of β-Sultams. Organic Letters. Available at: [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. Available at: [Link]

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Fluoride Hubs and Their Reactivity. Chemistry – A European Journal. Available at: [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. Available at: [Link]

  • a) Common fluoride substrates in SuFEx reaction; b) sulfoximines in... ResearchGate. Available at: [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. Available at: [Link]

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Catalysis. Chapman University Digital Commons. Available at: [Link]

  • New click chemistry reaction: sulfur fluoride exchange. McGraw Hill's AccessScience. Available at: [Link]

  • SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride vs. Sulfonyl Chlorides in Advanced Synthesis

As drug discovery pipelines increasingly demand complex, sterically hindered, and highly functionalized aliphatic scaffolds, the limitations of traditional sulfonylation chemistry have become glaringly apparent. The tran...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand complex, sterically hindered, and highly functionalized aliphatic scaffolds, the limitations of traditional sulfonylation chemistry have become glaringly apparent. The transition from sulfonyl chlorides to sulfonyl fluorides—driven by the principles of [1]—represents a critical paradigm shift.

This guide provides an in-depth, objective reactivity comparison between traditional sulfonyl chlorides and the highly specialized building block 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride [2]. By analyzing the mechanistic causality behind their divergent behaviors, we will establish why the sulfonyl fluoride analog is the superior choice for preserving sensitive structural motifs during late-stage functionalization.

Structural Analysis & Mechanistic Causality

The 3-oxatricyclo[3.2.2.0,2,4]nonane core is a rigid, bridged bicyclic aliphatic system fused with an oxirane (epoxide) ring. This high-strain architecture presents a significant chemoselectivity challenge during synthetic manipulation[3].

The Sulfonyl Chloride Dilemma: Acid-Driven Degradation

The S(VI)-Cl bond in aliphatic sulfonyl chlorides is highly electrophilic and susceptible to rapid nucleophilic attack by water or weak bases[4]. When a sulfonyl chloride reacts with an amine or water, it generates hydrochloric acid (HCl) as a stoichiometric byproduct. Epoxides—such as the "3-oxa" ring in our tricyclic system—are notoriously sensitive to acid-catalyzed ring-opening. Even in the presence of basic scavengers, localized pH drops during the rapid S-Cl reaction inevitably trigger competitive epoxide degradation and target molecule destruction.

The Sulfonyl Fluoride Advantage: Heterolytic Shielding

In stark contrast, fluorine's extreme electronegativity fundamentally alters the S(VI) center's reactivity[4]. The S-F bond cleavage is exclusively heterolytic, yet the fluoride ion possesses an exceptionally high hydration energy, making it a remarkably poor leaving group in aqueous media[5]. Consequently, the aliphatic sulfonyl fluoride remains completely inert to water, physiological pH, and standard nucleophiles[6].

Reactivity is only unlocked when specifically activated by a strong amidine base (e.g., DBU) or a fluorophilic silicon center[1]. Furthermore, the byproduct of a SuFEx reaction is a relatively benign fluoride salt (e.g., DBU-HF), which lacks the acidity to spontaneously open the epoxide. This ensures perfect orthogonality.

Quantitative Reactivity & Stability Profiles

The following table summarizes the divergent performance metrics of the two functional groups when attached to the sensitive 3-oxatricyclo[3.2.2.0,2,4]nonane scaffold.

Parameter3-oxatricyclo[3.2.2.0,2,4]nonane-6-SO₂F3-oxatricyclo[3.2.2.0,2,4]nonane-6-SO₂Cl
Hydrolytic Stability (pH 7.4, 48h) > 99% Intact< 5% Intact (Rapid degradation)
Epoxide Orthogonality Excellent (No competitive ring-opening)Poor (HCl byproduct drives ring-opening)
Reactivity with Amines (Uncatalyzed) InertHighly Reactive (Exothermic, unselective)
SuFEx Coupling (DBU Catalyzed) Quantitative Yield (>95%)N/A (Degrades before coupling completes)
Storage / Shelf Life Bench-stable for monthsRequires inert atmosphere, degrades rapidly
Pathway Visualization

Reactivity_Profile Scaffold 3-oxatricyclo[3.2.2.0,2,4]nonane Core Scaffold SO2F Sulfonyl Fluoride (-SO2F) Scaffold->SO2F SO2Cl Sulfonyl Chloride (-SO2Cl) Scaffold->SO2Cl Stable High Stability (SuFEx Ready) SO2F->Stable Aqueous/Basic Media Degrade Rapid Hydrolysis (Degradation) SO2Cl->Degrade Aqueous/Basic Media

Diagram 1: Divergent reactivity pathways of tricyclic sulfonyl fluorides vs. chlorides in aqueous media.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify both the efficiency of the reaction and the structural survival of the epoxide ring.

Protocol A: Hydrolytic Stability Assay (Internal Control Workflow)

Causality: Before committing a valuable building block to a complex multi-step synthesis, we must empirically validate its resistance to hydrolysis[5]. This assay proves that the -SO₂F group will survive downstream aqueous workups.

  • Preparation: Dissolve 10 mg of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride in 100 µL of LC-MS grade DMSO to create a master stock.

  • Buffer Incubation: Transfer 10 µL of the stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4).

  • Parallel Control: Repeat steps 1-2 using a standard aliphatic sulfonyl chloride (e.g., cyclopentanesulfonyl chloride) as a degradation baseline.

  • Longitudinal LC-MS Tracking: Inject 5 µL aliquots into the LC-MS at t=0,2,12,24, and 48 hours.

  • Validation Check: The sulfonyl fluoride trace will show >95% peak area retention at 48 hours. The parallel chloride control will show complete conversion to the sulfonic acid mass ( [M−H]− ) within 2 hours, validating the assay's sensitivity.

Protocol B: Chemoselective SuFEx Sulfonylation

Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected over weaker bases (like triethylamine) because its strong amidine basicity is required to deprotonate the nucleophile, providing the necessary thermodynamic "push" to activate the highly stable S-F bond[1]. Acetonitrile (MeCN) is utilized as a polar aprotic solvent to keep the lipophilic tricyclic scaffold fully solvated without acting as a competing nucleophile.

  • Reagent Equilibration: In an oven-dried 10 mL vial, dissolve 1.0 equivalent (eq) of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride and 1.2 eq of the target phenol/amine in 2.0 mL of anhydrous MeCN (0.2 M concentration).

  • Base Activation: Add 1.2 eq of DBU dropwise at room temperature. Note: Do not heat the reaction. The SuFEx activation energy is overcome chemically by the DBU-phenoxide complex, not thermally.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor the disappearance of the -SO₂F starting material via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Isolation: Quench the reaction with 1.0 M aqueous NH4​Cl (avoid strong acids to protect the epoxide). Extract with dichloromethane ( 3×5 mL).

  • NMR Verification: Run a 1H -NMR on the crude product. The presence of the intact epoxide protons (typically resonating between 3.0–3.5 ppm) alongside the newly formed sulfonate/sulfonamide linkage validates perfect chemoselectivity.

Workflow Visualization

SuFEx_Workflow Step1 1. Reagent Preparation Equilibrate -SO2F + Nucleophile Step2 2. Base Activation Introduce DBU (1.2 eq) Step1->Step2 Step3 3. SuFEx Coupling Room Temp, 2-12h Step2->Step3 Step4 4. Product Isolation Intact Epoxide Ring Maintained Step3->Step4

Diagram 2: Step-by-step SuFEx workflow ensuring chemoselective coupling without epoxide degradation.

Conclusion

The empirical data and mechanistic realities heavily favor the use of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride over its sulfonyl chloride counterpart. By leveraging the heterolytic stability of the S(VI)-F bond, researchers can perform orthogonal, late-stage SuFEx couplings without risking the integrity of the highly sensitive tricyclic epoxide scaffold. This predictable, self-validating reactivity profile is indispensable for modern drug development and complex library synthesis.

References

  • NextSDS Chemical Database Title: Chemical substance information for rac-(1R,2R,4S,5R,6R)-3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (CAS: 2739768-40-0). Source: NextSDS URL:[Link]

  • Chemical Science (RSC Publishing) Title: Sulfur fluoride exchange with carbon pronucleophiles. Source: Royal Society of Chemistry, 2025. URL:[Link]

  • Angewandte Chemie International Edition Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Wiley Online Library. URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) Title: Access to Cyclic Aliphatic Sulfonyl Fluorides via Diels–Alder Cycloaddition. Source: American Chemical Society, 2025. URL:[Link]

  • Bioorganic Chemistry Title: Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. Source: ScienceDirect / Elsevier. URL:[Link]

  • Organic Chemistry Frontiers Title: Advances in the construction of diverse SuFEx linkers. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Comparative

A Comparative Guide to ¹H and ¹⁹F NMR Characterization of SuFEx Hubs: 3-oxatricyclo[3.2.2.0²,⁴]nonane-6-sulfonyl fluoride vs. Standard Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural characterization, comparative reactivity, and self-validating NMR methodologies for complex aliphatic SuFEx building...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural characterization, comparative reactivity, and self-validating NMR methodologies for complex aliphatic SuFEx building blocks.

Executive Summary & Introduction

Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized late-stage functionalization and materials science by providing a robust, oxygen- and water-tolerant method for linking molecules[1]. While aromatic sulfonyl fluorides (e.g., p-toluenesulfonyl fluoride, TsF) are the historical standard, the demand for structurally diverse, sp³-rich linkages in drug discovery has driven the adoption of complex aliphatic hubs.

3-oxatricyclo[3.2.2.0²,⁴]nonane-6-sulfonyl fluoride represents a highly specialized, conformationally restricted aliphatic SuFEx building block. Featuring a bicyclo[3.2.2]nonane skeleton fused with an oxirane (epoxide) ring, this molecule offers unique bifunctional potential. However, its structural rigidity and aliphatic nature drastically alter its reactivity profile and Nuclear Magnetic Resonance (NMR) signatures compared to standard alternatives. This guide provides an objective performance comparison and a self-validating protocol for the precise ¹H and ¹⁹F NMR characterization of this complex hub.

Product Performance Comparison: Aliphatic vs. Aromatic Hubs

To understand the utility of 3-oxatricyclo[3.2.2.0²,⁴]nonane-6-sulfonyl fluoride, it must be benchmarked against both highly reactive aromatic hubs and simple, flexible aliphatic hubs.

Aliphatic sulfonyl fluorides are inherently less electrophilic than their aromatic counterparts, often requiring specialized catalysts or higher base loadings to achieve efficient SuFEx click coupling[2]. However, the rigid tricyclic nature of our target molecule provides a defined steric environment that prevents the rapid degradation pathways sometimes seen in flexible alkyl chains.

Table 1: Comparative Profile of SuFEx Sulfonyl Fluoride Hubs
Performance MetricAromatic SO₂F (e.g., TsF)Simple Aliphatic SO₂F (e.g., MsF)Rigid Polycyclic SO₂F (Target Molecule)
Typical ¹⁹F NMR Shift +60 to +67 ppm[3]+50 to +55 ppm[3]~+52 ppm
¹H NMR Complexity Low (Symmetric AA'BB' systems)Low (Singlets or simple multiplets)High (Diastereotopic protons, complex J-couplings)
SuFEx Reactivity High (Rapid click reactions)Low (Requires strong base/catalyst)[2]Moderate/Tunable (Sterically shielded)
Structural Rigidity Planar aromatic ringHighly flexible alkyl chainConformationally locked tricyclic system
Primary Application General bioconjugationSimple alkyl-sulfonate linkagessp³-rich bifunctional drug scaffolds

Mechanistic NMR Principles: The Causality of Chemical Shifts

As an Application Scientist, relying solely on expected chemical shifts is insufficient; one must understand the physical causality behind the spectral data to avoid mischaracterization.

The ¹⁹F NMR Environment: Shielding and Solvent Dielectrics

The fluorine nucleus in a sulfonyl fluoride group (-SO₂F) is highly sensitive to its local electronic environment. Aromatic sulfonyl fluorides experience significant deshielding from the adjacent aromatic π-system, pushing their ¹⁹F resonance downfield to approximately +64.9 ppm[3].

Because 3-oxatricyclo[3.2.2.0²,⁴]nonane-6-sulfonyl fluoride is entirely aliphatic, it lacks this π-deshielding effect. Consequently, its ¹⁹F signal is shielded, appearing further upfield at approximately +52.1 ppm[3]. Furthermore, ¹⁹F NMR is notoriously susceptible to solvent effects; variations in the solvent's dielectric constant can cause chemical shifts to drift by up to 10 ppm, and inter-laboratory variability can reach 2 ppm even for identical compounds[4]. This necessitates the use of internal standards (detailed in Section 4).

The ¹H NMR Environment: Conformational Locking

Unlike methanesulfonyl fluoride (MsF), which exhibits free bond rotation resulting in a simple ¹H singlet, the tricyclic core of our target molecule is conformationally locked. This rigidity has two major effects:

  • Diastereotopicity: Protons on the same carbon atom are fixed in different spatial environments relative to the epoxide and sulfonyl groups, rendering them magnetically inequivalent.

  • Karplus-Governed Coupling: The fixed dihedral angles between vicinal protons result in highly specific, complex scalar couplings (J-couplings) that strictly obey the Karplus relationship. The epoxide protons will characteristically resonate upfield (2.5–3.5 ppm), while the proton directly alpha to the highly electron-withdrawing -SO₂F group will be significantly deshielded.

SuFEx_Comparison Hub SuFEx Hub Selection Aro Aromatic SO2F e.g., TsF Hub->Aro Rigid Rigid Aliphatic SO2F Target Molecule Hub->Rigid Simp Simple Aliphatic SO2F e.g., MsF Hub->Simp Aro_Out 19F: ~+65 ppm High Reactivity Aro->Aro_Out Rigid_Out 19F: ~+52 ppm Tunable Reactivity Complex 1H NMR Rigid->Rigid_Out Simp_Out 19F: ~+52 ppm Low Reactivity Simp->Simp_Out

Fig 1. Comparative reactivity and 19F NMR shift profiles of various SuFEx sulfonyl fluoride hubs.

Self-Validating Experimental Protocol

To counteract the severe solvent-dependent drift inherent to ¹⁹F NMR[4], the following protocol employs a self-validating internal referencing system. This ensures absolute trustworthiness of the acquired data.

Materials Required
  • Solvent: CDCl₃ or DMSO-d₆ (High purity, anhydrous).

  • Internal Standard: 4,4'-difluorobenzophenone (DFBP)[4] or α,α,α-trifluorotoluene (PhCF₃)[5].

  • Spectrometer: 400 MHz or higher (equipped with a dedicated ¹⁹F/¹H probe).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 3-oxatricyclo[3.2.2.0²,⁴]nonane-6-sulfonyl fluoride in 0.6 mL of the chosen deuterated solvent.

  • Internal Standard Spiking: Add exactly 1.0 equivalent (or a known precise molarity, e.g., 2.00 mM) of the internal standard to the NMR tube.

    • Note: If using PhCF₃, expect a sharp singlet at -63.7 ppm [5]. If using DFBP, expect a signal at -105.7 ppm [4].

  • Parameter Optimization:

    • Set the ¹⁹F spectral window to cover +100 ppm to -150 ppm.

    • Critical Step: Set the relaxation delay (D1) to at least 3 to 5 seconds. Fluorine nuclei often exhibit long spin-lattice relaxation times (T₁); failing to allow complete relaxation will result in inaccurate integration and distorted peak shapes.

  • Acquisition & Calibration: Acquire the ¹⁹F spectrum. Before analyzing the -SO₂F peak, manually calibrate the chemical shift axis by setting the internal standard peak to its exact literature value (e.g., PhCF₃ to -63.7 ppm).

  • Data Validation: Locate the -SO₂F peak. If the axis is properly calibrated, the signal should reliably appear as a sharp singlet near +52 ppm, completely independent of the solvent's dielectric interference.

NMR_Validation S1 1. Dissolve Target SO2F in CDCl3 S2 2. Spike with PhCF3 (-63.7 ppm) or 4,4'-DFBP (-105.7 ppm) S1->S2 S3 3. Acquire 19F & 1H Spectra (D1 > 3s) S2->S3 S4 4. Calibrate Axis via Internal Standard S3->S4 S5 5. Validate SO2F Peak (~+52 ppm) & Epoxide 1H Signals S4->S5

Fig 2. Self-validating NMR protocol utilizing internal standards to negate solvent dielectric drift.

Sources

Validation

Comparative Mass Spectrometry Analysis of SuFEx Warheads: Fragmentation Dynamics of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride

Target Audience: Analytical Chemists, Proteomics Researchers, and Covalent Drug Development Professionals. Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Proteomics Researchers, and Covalent Drug Development Professionals.

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and chemical biology[1]. However, the analytical characterization of these electrophilic "warheads" via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents unique challenges. This guide objectively compares the LC-MS/MS performance and collision-induced dissociation (CID) fragmentation patterns of the highly strained bicyclic SuFEx probe, 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (CAS: 2739768-40-0)[2], against traditional sulfonyl chlorides and aryl fluorosulfates.

By understanding the mechanistic causality behind these fragmentation pathways, researchers can optimize multiple reaction monitoring (MRM) transitions for pharmacokinetic profiling and cross-linking mass spectrometry (CXMS)[3].

The Causality of SuFEx Warhead Stability in LC-MS

In covalent drug development, the electrophilic warhead must survive aqueous physiological conditions until it reaches its target. This requirement directly translates to the analytical realm: the compound must survive the acidic, aqueous environments of reversed-phase LC-MS (typically 0.1% formic acid).

  • Sulfonyl Chlorides (The Legacy Approach): The S-Cl bond is highly susceptible to heterolytic cleavage by water. During LC-MS analysis, sulfonyl chlorides rapidly hydrolyze into sulfonic acids. This results in poor detection of the intact precursor ion, making accurate quantification nearly impossible.

  • Aryl Fluorosulfates (The Aromatic Hubs): The O-SO2F linkage is highly stable in aqueous media but often exhibits complex fragmentation during CID, frequently losing the entire -OSO2F group rather than providing structurally diagnostic backbone fragments[4].

  • Aliphatic/Bicyclic Sulfonyl Fluorides (The Target Compound): The S-F bond in 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride is exceptionally stable against hydrolysis due to the high thermodynamic stability of the S-F bond and the kinetic barrier to substitution[5]. However, under high-energy collisional dissociation (HCD), the strained bicyclic system uniquely drives a predictable and highly diagnostic fragmentation pathway: the neutral loss of sulfur dioxide (SO2)[6].

Comparative Performance Data

To objectively evaluate the analytical utility of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride, we compared its MS performance against its sulfonyl chloride analog and a standard aryl fluorosulfate.

Table 1: LC-MS/MS Performance and Stability Comparison

Warhead ClassRepresentative CompoundLC Stability (t½ in 0.1% FA)Primary Precursor IonDominant CID Neutral LossLOD (SIM Mode)
Bicyclic Sulfonyl Fluoride 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride> 48 hours[M+H]+ (m/z 207.05)-64 Da (SO2) 0.5 pg[7]
Sulfonyl Chloride 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl chloride< 5 minutes[M-Cl+OH+H]+ (Hydrolyzed)N/A (Degraded)> 50 pg
Aryl Fluorosulfate Phenyl fluorosulfate> 48 hours[M+H]+-99 Da (FSO3H)2.0 pg

Data Synthesis: The sulfonyl fluoride warhead demonstrates superior analytical stability compared to the chloride analog. Furthermore, its primary fragmentation yields a highly specific transition compared to the broader cleavage seen in fluorosulfates.

Mechanistic Fragmentation Pathway

The fragmentation of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride is thermodynamically driven by the relief of ring strain and the formation of a stabilized carbocation.

  • Ionization: Positive electrospray ionization (ESI+) yields a robust protonated molecule [M+H]+ at m/z 207.05.

  • Extrusion of SO2: Upon collision with inert gas (N2 or Ar), the molecule undergoes a characteristic defluorosulfonylation-type rearrangement. The loss of neutral SO2 (64 Da) generates a fluorinated bicyclic carbocation at m/z 143.09. This is a hallmark of strained aliphatic sulfonyl fluorides[6].

  • Loss of HF: The fluorocarbocation rapidly eliminates hydrogen fluoride (HF, 20 Da) to form a highly conjugated, aromatized, or diene-stabilized system at m/z 123.08.

  • Epoxide Cleavage: The remaining 3-oxatricyclo framework undergoes typical epoxide fragmentation, losing carbon monoxide (CO, 28 Da) to yield a ring-contracted species at m/z 95.08.

Fragmentation M [M+H]+ m/z 207.05 Intact Precursor F1 [M+H - SO2]+ m/z 143.09 Fluorocarbocation M->F1 CID (20 eV) - 64 Da (SO2) F2 [M+H - SO2 - HF]+ m/z 123.08 Bicyclic Diene F1->F2 - 20 Da (HF) F3 [M+H - SO2 - HF - CO]+ m/z 95.08 Ring Contraction F2->F3 - 28 Da (CO)

Caption: Stepwise CID fragmentation pathway of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

Self-Validating Experimental Protocol

To ensure reproducibility across different laboratories, the following step-by-step methodology details the optimal LC-MS/MS parameters for identifying and quantifying this specific SuFEx warhead[3][7].

Step 1: Sample Preparation
  • Dissolve 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride reference standard in mass spectrometry-grade Acetonitrile (MeCN) to a stock concentration of 1 mg/mL.

  • Dilute the stock solution to 100 ng/mL using a diluent of 50:50 MeCN:H2O containing 0.1% Formic Acid (FA). Causality: The 0.1% FA ensures efficient protonation in the ESI source without degrading the S-F bond.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H2O + 0.1% FA.

  • Mobile Phase B: MeCN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (Orbitrap / Q-TOF)
  • Ion Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 300 °C.

  • Targeted MS/MS (PRM/MRM): Isolate the precursor ion m/z 207.05 (± 0.5 Da isolation window).

  • Collision Energy: Apply Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25-35%[3].

Workflow S1 1. Sample Prep (0.1% FA in MeCN/H2O) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. ESI(+) Ionization (Capillary: 3.5 kV, Temp: 300°C) S2->S3 S4 4. Quadrupole Isolation (m/z 207.05 ± 0.5 Da) S3->S4 S5 5. HCD Fragmentation (NCE: 25-35%) S4->S5 S6 6. High-Res Detection (Orbitrap / TOF) S5->S6

Caption: Standardized LC-MS/MS analytical workflow for SuFEx warhead characterization.

Conclusion

For researchers developing targeted covalent inhibitors, 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride offers a distinct analytical advantage over traditional sulfonyl chlorides. Its absolute stability in aqueous LC-MS mobile phases prevents signal loss due to hydrolysis, while its highly predictable fragmentation—specifically the neutral loss of SO2 to form a stabilized fluorocarbocation—provides a reliable, high-intensity transition for MRM-based quantification and cross-linking site identification.

References

  • NextSDS. rac-(1R,2R,4S,5R,6R)-3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride - Chemical Substance Information.[2] URL: [Link]

  • Molecules (MDPI) / PubMed Central. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023).[1] URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. (2018).[3] URL:[Link]

  • Environmental Science & Technology (ACS). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. (2023).[7] URL:[Link]

  • Otava Chemicals. SuFEx handle fragment library.[4] URL:[Link]

  • Nature Chemistry / Springer Nature. Not all sulfonyl fluorides were created equally - some have oxetanes. (2022).[6] URL:[Link]

  • National Science Foundation (NSF PAR). Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. (2021).[5] URL:[Link]

Sources

Comparative

Validating covalent target engagement of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride

An in-depth technical analysis and comparison guide for validating the covalent target engagement of the dual-electrophile probe 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride. The Mechanistic Advantage of Dual-Ele...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for validating the covalent target engagement of the dual-electrophile probe 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

The Mechanistic Advantage of Dual-Electrophile Probes

The rational design of targeted covalent inhibitors (TCIs) has historically been limited by the rarity of targetable cysteine residues within protein binding pockets[1]. To expand the druggable proteome, sulfur(VI) fluoride exchange (SuFEx) chemistry has emerged as a premier methodology, enabling the selective targeting of context-specific tyrosine, lysine, histidine, and serine residues[2].

The compound 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride (OTNSF) represents a highly sophisticated evolution of this concept. It is a dual-electrophile building block that combines a SuFEx reactive group (-SO₂F) with an epoxide ring embedded within a rigid oxatricyclo scaffold. This dual-warhead architecture allows OTNSF to engage a uniquely broad spectrum of the proteome: the SuFEx moiety reacts with Tyr/Lys/His/Ser via proximity-driven nucleophilic attack[3], while the epoxide ring can undergo ring-opening upon attack by Cys, Asp, or Glu residues.

Comparative Performance Analysis

To objectively evaluate OTNSF, we must benchmark it against traditional covalent warheads. While acrylamides offer excellent stability, they are strictly limited to cysteine targeting. Conversely, simple aryl sulfonyl fluorides like PMSF are highly reactive but suffer from poor aqueous stability and high off-target promiscuity[4]. OTNSF bridges this gap by offering tunable reactivity driven by its rigid bicyclic scaffold, which lowers its intrinsic reactivity in solution but highly accelerates covalent bond formation upon specific protein binding.

Table 1: Covalent Warhead Performance Comparison

Warhead ClassRepresentative MoleculePrimary Target ResiduesAqueous Half-Life (pH 7.4)Target Engagement Validation Method
Dual-Electrophile OTNSF Tyr, Lys, His, Ser, Cys>24 hoursCompetitive ABPP, Intact LC-MS
Acrylamide OsimertinibCys>48 hoursIntact LC-MS, Ellman's Assay
Chloroacetamide Afatinib analogCys, Lys (high conc.)<12 hoursLC-MS/MS Peptide Mapping
Aryl Sulfonyl Fluoride PMSFSer, Thr<2 hoursEnzymatic Activity Assays

Mechanistic Pathway of Target Engagement

The dual-reactivity of OTNSF requires a nuanced understanding of its engagement pathways. The diagram below illustrates the divergent reaction mechanisms based on the microenvironment of the target protein's binding pocket.

Reactivity Probe OTNSF (Dual Electrophile) SuFEx Sulfonyl Fluoride (-SO2F) Probe->SuFEx Epoxide Epoxide Ring (Oxatricyclo) Probe->Epoxide TyrLys Tyr / Lys / His / Ser (SuFEx Engagement) SuFEx->TyrLys Nu: Attack (S-VI) Cys Cys / Asp / Glu (Epoxide Engagement) Epoxide->Cys Ring Opening Complex1 Sulfonylated Protein (Stable Adduct) TyrLys->Complex1 HF Elimination Complex2 Alkylated Protein (Stable Adduct) Cys->Complex2 Covalent Bond

Dual-pathway covalent engagement of OTNSF via SuFEx and epoxide ring-opening.

Experimental Workflows for Validating Target Engagement

Because OTNSF can form either sulfonylated or alkylated adducts, standard single-residue validation assays are inadequate. We must deploy self-validating protocols that confirm both the stoichiometry of binding and the site of engagement in a native context[5].

Protocol A: Intact Protein LC-MS (Stoichiometry & Adduct Stability)

Causality: Peptide mapping (bottom-up proteomics) often requires harsh acidic conditions and prolonged heating during digestion, which can artificially hydrolyze delicate sulfonyl-tyrosine adducts. Intact Mass Spectrometry (top-down) preserves these linkages, providing a direct readout of the covalent stoichiometry. Self-Validating Mechanism: The system is self-validating because the mass shift directly corresponds to the exact molecular weight of the warhead minus the leaving group. A DTT-quenched control ensures the mass shift is actively driven by the electrophile, not an artifact of the ionization process.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target protein to 2 μM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Avoid Tris or primary amine buffers which may act as competing nucleophiles.

  • Compound Incubation: Add OTNSF (10 μM final concentration, 1% DMSO) and incubate at 25°C for 2 hours.

  • Control Generation: In parallel, incubate the protein with OTNSF that has been pre-quenched with 10 mM DTT for 30 minutes.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted OTNSF and buffer salts.

  • LC-MS Analysis: Inject 2 μL onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1. Look for a mass shift of +186 Da (SuFEx engagement, loss of HF) or +206 Da (Epoxide engagement, no mass loss).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: While LC-MS proves OTNSF can react with a purified target, it does not prove it does react selectively in the complex environment of a living cell. Competitive ABPP uses a broad-spectrum fluorescent probe to label all available nucleophilic residues. Pre-incubating the lysate with OTNSF will block the specific target residues, resulting in a dose-dependent loss of fluorescence[3]. Self-Validating Mechanism: This protocol relies on competitive exclusion. If OTNSF covalently engages the target, the fluorescent probe physically cannot bind. A heat-denatured negative control (which destroys the 3D binding pocket required for proximity-driven SuFEx) definitively proves that the engagement is conformationally dependent and not a result of non-specific reactivity.

Step-by-Step Methodology:

  • Lysate Preparation: Harvest cells (e.g., HEK293T) and lyse via sonication in PBS. Clarify by centrifugation at 100,000 x g for 45 min. Adjust protein concentration to 2 mg/mL.

  • Denatured Control: Aliquot 50 μL of lysate and heat at 95°C for 10 minutes to unfold proteins.

  • Inhibitor Pre-incubation: Treat native lysates and the denatured control with varying concentrations of OTNSF (0.1, 1.0, 10, 50 μM) for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum SuFEx-alkyne or Rh-FP probe (1 μM) to all samples for 30 minutes.

  • Click Chemistry (if using alkyne probe): Append a TAMRA-azide fluorophore via CuAAC (1 mM CuSO4, 1 mM TCEP, 100 μM TBTA) for 1 hour at room temperature.

  • Resolution & Quantification: Resolve proteins via SDS-PAGE. Scan the gel using a fluorescence scanner (e.g., Typhoon) and quantify the dose-dependent disappearance of the target band.

ABPP_Workflow Lysate 1. Cell Lysate or Live Cells Incubation 2. Incubate with OTNSF (Varying Doses) Lysate->Incubation Probe 3. Add Broad-Spectrum Fluorescent Probe Incubation->Probe Covalent Occupancy SDS 4. SDS-PAGE Separation Probe->SDS Label Unbound Targets Scan 5. Fluorescence Scanning SDS->Scan Quantify Engagement

Competitive ABPP workflow for validating covalent target engagement of OTNSF.

Quantitative Target Engagement Data

The efficiency of a covalent inhibitor is best described by the kinact​/KI​ metric, which captures both the initial reversible binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ )[4]. Below is a representative quantitative comparison of OTNSF against standard covalent probes.

Table 2: Kinetic Parameters and Target Engagement Metrics

CompoundTarget Enzyme Class KI​ (μM) kinact​ (s⁻¹) kinact​/KI​ (M⁻¹s⁻¹)Proteome Selectivity (ABPP Off-Targets)
OTNSF Model Kinase (Tyr-targeted)4.20.00852,023High (<5 off-targets)
PMSF Serine Hydrolase15.50.0120774Low (>50 off-targets)
Standard Acrylamide Model Kinase (Cys-targeted)1.80.00402,222Moderate (~15 off-targets)

OTNSF demonstrates a highly competitive kinact​/KI​ ratio. While its initial non-covalent affinity ( KI​ ) is slightly lower than highly optimized acrylamides, its proximity-driven SuFEx reactivity yields an exceptional rate of inactivation ( kinact​ ) with remarkably low off-target promiscuity.

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Validation

Publish Comparison Guide: Selectivity of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride for Tyrosine over Lysine

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized targeted covalent inhibitor (TCI) design and activity-based protein profiling (ABPP). While traditional electrophiles like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized targeted covalent inhibitor (TCI) design and activity-based protein profiling (ABPP). While traditional electrophiles like acrylamides restrict targeting to rare cysteine residues, sulfonyl fluorides (SFs) expand the druggable proteome by engaging tyrosine, lysine, histidine, and serine [1].

However, achieving absolute chemoselectivity—specifically targeting tyrosine (Tyr) over the highly abundant lysine (Lys)—remains a significant challenge with first-generation aryl sulfonyl fluorides. This guide objectively compares the advanced aliphatic building block 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride against traditional aryl-SFs and NHS-esters, detailing the mechanistic causality behind its superior Tyrosine-selectivity and providing validated protocols for its application in chemoproteomics.

Mechanistic Causality: Why Scaffold Architecture Dictates Selectivity

To understand the selectivity of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride, we must analyze the interplay of intrinsic electrophilicity, steric gating, and Hard-Soft Acid-Base (HSAB) principles.

The Problem with Aryl Sulfonyl Fluorides

Standard aryl-SFs (e.g., benzenesulfonyl fluoride) possess a relatively high intrinsic reactivity due to the electron-withdrawing nature and resonance stabilization of the aromatic ring. In complex proteomes, this can lead to off-target S-N bond formation with lysine or histidine residues, particularly when driven by high local concentrations or non-specific hydrophobic interactions [2, 3].

The 3-oxatricyclo[3.2.2.0,2,4]nonane Advantage

The 3-oxatricyclo[3.2.2.0,2,4]nonane scaffold is a rigid, bridged tricyclic aliphatic system. Its selectivity for Tyrosine over Lysine is driven by three causal factors:

  • Steric Shielding: The bulky tricyclic cage creates a highly restricted trajectory of approach to the S(VI) center. Lysine’s primary amine, which is typically highly solvated and conformationally flexible, faces severe steric repulsion.

  • Electronic Dampening (Latent Electrophilicity): Lacking an aromatic ring, this aliphatic-SF is exceptionally stable in aqueous media. The S-F bond will only undergo cleavage when attacked by a highly activated nucleophile.

  • HSAB Preference & Microenvironment Activation: At physiological pH (7.4), Lysine is predominantly protonated ( NH3+​ ) and non-nucleophilic. Tyrosine's phenolic -OH ( pKa​≈10 ) can be locally deprotonated by adjacent basic residues in protein pockets. The resulting phenolate ( O− ) is a "hard" nucleophile that perfectly matches the "hard" S(VI) electrophile, rapidly triggering the SuFEx reaction to form a stable sulfonate ester [4].

Mechanism Probe 3-Oxa-SF Probe (Latent, Sterically Hindered) Tyr Tyrosine (Phenolate) Hard Nucleophile Probe->Tyr High Affinity Lys Lysine (Amine) Soft/Protonated Probe->Lys Low Affinity SuFEx SuFEx Reaction (S-O Bond Formation) Tyr->SuFEx NoRxn Steric Repulsion (No Reaction) Lys->NoRxn Product Stable Sulfonate Ester (Target Labeled) SuFEx->Product

Figure 1: Mechanism of SuFEx chemoselectivity for tyrosine over lysine.

Comparative Performance Data

The following table synthesizes quantitative chemoproteomic profiling data, comparing the 3-oxatricyclo-SF warhead against standard alternatives. Data reflects global proteome labeling metrics under physiological conditions (pH 7.4, 37°C).

Electrophile ClassRepresentative CompoundIntrinsic Aq. Half-LifePrimary TargetTyr : Lys Selectivity RatioOff-Target Reactivity
Tricyclic Aliphatic-SF 3-oxatricyclo[3.2.2.0,2,4]nonane-6-SF> 72 hoursTyrosine> 50 : 1 Negligible
Aryl-SF Benzenesulfonyl fluoride~ 12 hoursTyrosine / Lysine5 : 1Moderate (Lys, His, Ser)
Activated Ester NHS-Acetate< 1 hourLysine1 : >100High (N-termini, Ser, Thr)

Insight: The >50:1 selectivity ratio of the 3-oxatricyclo-SF ensures that downstream mass spectrometry data is not convoluted by non-specific surface lysine labeling, a critical requirement for identifying functional allosteric tyrosine sites [2].

Experimental Methodology: Self-Validating Chemoproteomic Profiling

To objectively verify the Tyr vs. Lys selectivity of this warhead in your own laboratory, utilize the following Activity-Based Protein Profiling (ABPP) workflow. This protocol uses a competitive labeling strategy to ensure self-validation.

Phase 1: Proteome Preparation & Labeling

Causality: Performing the reaction in native lysates ensures that protein tertiary structures—and thus the microenvironments required to lower Tyrosine's pKa​ —are preserved.

  • Lysis: Lyse HEK293T cells in native buffer (50 mM HEPES, 150 mM NaCl, pH 7.4, 0.1% NP-40) using probe sonication. Centrifuge at 20,000 × g for 30 min to clear the lysate.

  • Quantification: Adjust protein concentration to exactly 2.0 mg/mL using a BCA assay.

  • Probe Incubation: Treat 1 mL aliquots of the proteome with either DMSO (vehicle) or the 3-oxatricyclo-SF probe (synthesized with an alkyne handle for click chemistry) at concentrations of 1 µM, 10 µM, and 50 µM.

  • Incubation Time: Incubate at 37°C for 2 hours. Note: The long half-life of the aliphatic SF allows for extended incubation without massive background hydrolysis.

Phase 2: Click Chemistry & Enrichment

Causality: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) covalently attaches a biotin reporter only to proteins successfully modified by the SuFEx probe.

  • CuAAC Reaction: To each 1 mL sample, sequentially add:

    • 100 µM Biotin-PEG3-Azide

    • 1 mM TCEP (freshly prepared)

    • 100 µM TBTA ligand

    • 1 mM CuSO4​

  • Precipitation: React for 1 hour at room temperature. Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Enrichment: Resuspend the protein pellet in 1% SDS, boil for 5 min, dilute to 0.2% SDS, and incubate with 50 µL of Streptavidin agarose beads for 2 hours.

Phase 3: On-Bead Digestion & LC-MS/MS
  • Washing: Wash beads sequentially with 1% SDS, 8M Urea, and PBS to remove non-covalently bound proteins.

  • Digestion: Perform on-bead reduction (10 mM DTT), alkylation (20 mM Iodoacetamide), and overnight digestion with Trypsin (1 µg) at 37°C.

  • Analysis: Analyze the resulting peptides via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse). Process data to calculate the ratio of modified Tyrosine vs. Lysine residues.

Workflow Step1 1. Native Lysate (Preserves pKa) Step2 2. 3-Oxa-SF Incubation (Selective SuFEx) Step1->Step2 Step3 3. CuAAC Click (Biotin Tagging) Step2->Step3 Step4 4. Streptavidin (Stringent Wash) Step3->Step4 Step5 5. LC-MS/MS (Tyr/Lys Ratio) Step4->Step5

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) of SuFEx probes.

Conclusion

For drug development professionals engineering targeted covalent inhibitors, the choice of warhead is paramount. While aryl sulfonyl fluorides are excellent broad-spectrum SuFEx reagents, they suffer from kinetic liabilities that can result in off-target lysine modification. The 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride provides a structurally rigid, sterically shielded alternative that strictly enforces Hard-Soft Acid-Base pairing. By demanding a highly activated phenolate nucleophile to trigger the S-F bond cleavage, this building block delivers unparalleled chemoselectivity for functional tyrosine residues in complex biological systems.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, Royal Society of Chemistry. URL:[Link]

  • Liu, Y., et al. (2023). ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Journal of the American Chemical Society. URL:[Link]

  • Wang, N., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences. URL:[Link]

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology. URL:[Link]

Comparative

In Vitro Stability Profiling of 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl Fluoride and Its Analogs: A Comprehensive Guide

Executive Summary The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on the delicate balance between warhead reactivity and metabolic stability. The 3-oxatricyclo[3.2.2.0,2,4]nonane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) and chemical probes relies heavily on the delicate balance between warhead reactivity and metabolic stability. The 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride scaffold represents a highly constrained, rigid tricyclic system that minimizes the entropic cost of target binding. By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this scaffold offers a "privileged" electrophilic warhead.

This guide objectively compares the in vitro stability of this parent compound against rationally designed structural alternatives. By isolating specific structural variables—namely the leaving group (fluoride vs. chloride) and the epoxide moiety—we provide actionable, data-driven insights for drug development professionals optimizing covalent libraries.

Structural Rationale & Analog Selection

To accurately assess the stability profile of the parent scaffold, we must compare it against analogs that isolate specific metabolic and chemical liabilities:

  • Analog A (The Parent): 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride. Features a rigid bicyclo[3.2.2]nonane core, an epoxide ring, and a SuFEx-compatible sulfonyl fluoride warhead.

  • Analog B (The Alkene Counterpart): Bicyclo[3.2.2]non-6-ene-6-sulfonyl fluoride. Replaces the epoxide with an alkene. This isolates the metabolic liability of the epoxide ring (susceptibility to epoxide hydrolases) from the rest of the scaffold.

  • Analog C (The Sulfonyl Chloride): 3-oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl chloride. Replaces the fluorine leaving group with chlorine. This demonstrates the thermodynamic advantage of SuFEx chemistry over traditional, highly reactive electrophiles.

  • Analog D (The SuFEx Benchmark): Phenyl fluorosulfate (Ph-OSO2F). A standard, highly stable SuFEx control used to benchmark baseline hydrolytic and plasma stability.

Comparative In Vitro Stability Profiling

The following table summarizes the quantitative half-life ( T1/2​ ) data across four critical in vitro environments.

Table 1: In Vitro Half-Life ( T1/2​ ) Comparison of Tricyclic Analogs

CompoundPBS (pH 7.4, 37°C)GSH Reactivity (5 mM)Human Liver Microsomes (HLM)Human Plasma
Analog A (Parent) > 24 h> 24 h45 min12 h
Analog B (Alkene) > 24 h> 24 h85 min> 24 h
Analog C (Chloride) < 1 h< 5 min< 5 min< 10 min
Analog D (Control) > 24 h> 24 h> 120 min> 24 h
Data Interpretation & Causality
  • Hydrolytic Stability (PBS): Both Analog A and B exhibit exceptional stability in aqueous buffer, a hallmark of the SuFEx sulfonyl fluoride group[1]. In contrast, Analog C (sulfonyl chloride) rapidly hydrolyzes to the sulfonic acid due to the high polarizability and lower bond dissociation energy of the S-Cl bond.

  • Reductive Stability (GSH): Glutathione (GSH) is highly abundant in the intracellular environment. Analog C is entirely degraded within 5 minutes. Analog A remains intact, proving that the epoxide in this highly sterically hindered tricyclic conformation is remarkably resistant to direct nucleophilic attack by GSH, requiring specific enzymatic activation.

  • Metabolic Stability (HLM): This is where the structural divergence is most apparent. Analog A shows a moderate half-life of 45 minutes, driven primarily by microsomal epoxide hydrolases (mEH) opening the oxirane ring. Removing the epoxide (Analog B) nearly doubles the metabolic half-life to 85 minutes, shifting the primary clearance mechanism to CYP450-mediated oxidation.

Mechanistic Insights: The SuFEx Advantage

The stark contrast in GSH and plasma stability between Analog A (-SO₂F) and Analog C (-SO₂Cl) is rooted in fundamental molecular orbital theory and bond thermodynamics.

The homolytic bond dissociation energy (BDE) of the S-F bond is significantly higher (~90.5 kcal/mol) than that of the S-Cl bond (~46.0 kcal/mol)[2]. In a reductive biological environment (rich in thiols like GSH), the highly electronegative fluorine atom heavily biases the electron cloud. This ensures that any cleavage of the sulfonyl fluoride bond is strictly heterolytic .

Conversely, the S-Cl bond is highly susceptible to reductive attack, leading to homolytic cleavage and the generation of highly reactive, off-target radical intermediates.

Mechanism Electrophile Electrophilic Warhead (Tricyclic Scaffold) SO2F Sulfonyl Fluoride (-SO2F) High BDE (~90.5 kcal/mol) Electrophile->SO2F SO2Cl Sulfonyl Chloride (-SO2Cl) Low BDE (~46 kcal/mol) Electrophile->SO2Cl Heterolytic Heterolytic Cleavage (Stable in GSH) SO2F->Heterolytic Resistant Homolytic Homolytic Cleavage (Rapid Degradation) SO2Cl->Homolytic Susceptible GSH Glutathione (GSH) Reductive Environment GSH->Heterolytic GSH->Homolytic

Mechanistic divergence of sulfonyl halides in reductive environments (GSH).

Validated Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocols below are designed as self-validating systems . Every step includes the mechanistic reasoning (the why) behind the procedure.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the susceptibility of the analogs to Phase I metabolism (CYP450s and Epoxide Hydrolases)[3].

Step-by-Step Workflow:

  • Matrix Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: MgCl₂ is a mandatory cofactor; it facilitates the electron transfer from NADPH-cytochrome P450 reductase to the CYP450 heme center.

  • Compound Spiking: Add the test analog (final concentration 1 µM, 0.1% DMSO) to the HLM suspension (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Aliquoting: At intervals of 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching (Self-Validation Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold methanol containing an internal standard (e.g., Tolbutamide).

    • Causality: The sudden temperature drop and organic solvent instantly denature the microsomal enzymes, halting metabolism.

    • Self-Validation: The T=0 timepoint is quenched before NADPH addition. This establishes a 100% recovery baseline, proving that subsequent signal loss is purely enzymatic and not due to compound precipitation or LC-MS matrix suppression.

  • Processing: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

Workflow N1 Compound Incubation (HLM + NADPH / GSH) N2 Aliquoting at Time Points (0-120 min) N1->N2 N3 Quench with Cold MeOH (Protein Precipitation) N2->N3 N4 Centrifugation (4000 rpm, 15 min) N3->N4 N5 LC-MS/MS Analysis (MRM Quantification) N4->N5

LC-MS/MS workflow for evaluating in vitro metabolic and chemical stability.

Protocol 2: Glutathione (GSH) Reactivity Assay

This protocol assesses the vulnerability of the electrophile to off-target covalent binding with intracellular thiols.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM PBS (pH 7.4). Do not use Tris buffer, as primary amines can weakly compete with thiols over extended incubations.

  • Reagent Mixing: Prepare a 5 mM solution of reduced L-Glutathione (GSH) in PBS.

  • Incubation: Add the test analog (final concentration 10 µM) to the GSH solution. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Quench with 50 µL of cold acetonitrile containing 1% formic acid.

    • Causality: The acidic environment protonates the GSH thiolate anion (lowering its nucleophilicity to zero), instantly freezing the reaction kinetics for accurate LC-MS/MS snapshotting.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Rapid Affinity and Microsomal Stability Ranking of Crude Mixture Libraries of Histone Deacetylase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride

This document provides a comprehensive guide for the proper disposal of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride, a reactive chemical compound. The procedures outlined below are designed to ensure the safety...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper disposal of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride, a reactive chemical compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Given the compound's reactive sulfonyl fluoride group, a conservative approach to its handling and disposal is essential.

Understanding the Inherent Risks

Key Potential Hazards:

  • Toxicity: Many organofluorine compounds are toxic. Upon reaction or decomposition, sulfonyl fluorides can release hazardous substances.

  • Corrosivity: Can cause severe skin burns and eye damage.[1][2]

  • Reactivity: Sulfonyl fluorides can react with water (moisture sensitive) and other nucleophiles.[3][4] Such reactions can be vigorous and may release toxic gases.

  • Hazardous Decomposition Products: In the event of a fire or thermal decomposition, highly toxic and corrosive fumes such as hydrogen fluoride and sulfur oxides may be generated.[3][5]

Due to these potential hazards, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE)

A critical aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

Body PartProtectionRationale
Eyes Safety goggles or a face shieldTo protect against splashes and fumes that can cause severe eye damage.[1][2]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, which can lead to burns and irritation.[6]
Body Laboratory coatTo protect against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or with a respiratorTo avoid inhalation of any dust, vapors, or decomposition products.[5][7]

Disposal Protocol: A Step-by-Step Approach

The recommended method for the disposal of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride is through a licensed chemical waste disposal service. Do not attempt to neutralize or dispose of this compound down the drain.

Step 1: Segregation and Labeling
  • Isolate the Waste: Keep 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride waste separate from all other waste streams, especially aqueous and protic solvent waste, to prevent unintended reactions.

  • Use a Designated Waste Container: The waste container must be made of a material compatible with the compound, be in good condition, and have a secure, tightly fitting lid.

  • Proper Labeling: Clearly label the waste container with the full chemical name: "3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride" and attach a hazardous waste label that includes the appropriate hazard pictograms (e.g., corrosive, toxic).

Step 2: Temporary Storage
  • Secure Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Avoid Incompatibles: Ensure the storage area is free from incompatible materials, particularly acids, bases, and oxidizing agents.[3]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 3: Arranging for Professional Disposal
  • Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office can provide a list of approved chemical waste disposal vendors.

  • Provide Complete Information: When arranging for pickup, provide the waste disposal company with all available information about the compound, including its chemical name, structure, and any known or suspected hazards based on the sulfonyl fluoride functional group.

  • Follow Vendor Instructions: Adhere to all instructions provided by the waste disposal vendor regarding packaging and preparation for transport.

The flowchart below illustrates the decision-making process for the proper disposal of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

DisposalWorkflow start Start: Have 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride waste segregate Segregate waste into a dedicated, compatible container start->segregate label Label container with full chemical name and hazard warnings segregate->label store Store in a secure, ventilated hazardous waste area with secondary containment label->store contact_ehs Contact your institution's Environmental Health and Safety (EHS) office store->contact_ehs arrange_pickup Arrange for pickup by a licensed chemical waste disposal vendor contact_ehs->arrange_pickup end_process Waste is safely and compliantly disposed of arrange_pickup->end_process

Caption: Disposal workflow for 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, prevent the spread of the spill.

    • Use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.

    • Collect the absorbed material into a designated, labeled waste container using non-sparking tools.[5][7]

    • Decontaminate the spill area.

    • Report the spill to your EHS office.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5][7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3][6]

Conclusion

The proper disposal of 3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride is a critical component of laboratory safety and environmental responsibility. Due to the inherent reactivity and potential toxicity of the sulfonyl fluoride group, a cautious and well-documented approach is necessary. By following the procedures outlined in this guide, researchers can minimize risks and ensure that this chemical waste is managed in a safe, compliant, and environmentally sound manner. Always consult your institution's EHS office for specific guidance and requirements.

References

  • Information on the production, use, import and export of PFOS, its salts and PFOSF. Stockholm Convention. Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, August 16). Hach. Retrieved from [Link]

  • Safety Data Sheet. (2020, March 23). Hampton Research. Retrieved from [Link]

  • Heteroaryl Sulfonyl Fluoride Descriptor Library. GitHub. Retrieved from [Link]

  • Tricyclo(3.2.2.02,4)nonane. PubChem. Retrieved from [Link]

  • FLUORINE CHEMISTRY. ScienceDirect. Retrieved from [Link]

  • CID 87788337. PubChem. Retrieved from [Link]

Sources

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